molecular formula C14H20BrNO4 B8116555 Cbz-PEG2-bromide

Cbz-PEG2-bromide

Cat. No.: B8116555
M. Wt: 346.22 g/mol
InChI Key: GRGPUJRSMCXZNT-UHFFFAOYSA-N
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Description

Cbz-PEG2-bromide is a useful research compound. Its molecular formula is C14H20BrNO4 and its molecular weight is 346.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c15-6-8-18-10-11-19-9-7-16-14(17)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGPUJRSMCXZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cbz-PEG2-bromide: Properties, Specifications, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cbz-PEG2-bromide, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the design of novel therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

This compound, systematically named benzyl (2-(2-bromoethoxy)ethyl)carbamate, is a versatile chemical tool featuring a carboxybenzyl (Cbz) protected amine and a terminal bromide. The presence of a short, hydrophilic diethylene glycol (PEG2) spacer enhances its solubility in aqueous and organic media, a crucial attribute for bioconjugation reactions.

Below is a summary of its key chemical and physical properties:

PropertySpecification
Chemical Name Benzyl (2-(2-bromoethoxy)ethyl)carbamate
Synonyms This compound, N-Cbz-2-(2-bromoethoxy)ethylamine
CAS Number 2100283-00-7
Molecular Formula C₁₄H₂₀BrNO₄
Molecular Weight 346.22 g/mol
Appearance Liquid
Purity Typically ≥97%
Solubility Soluble in DMSO, DMF, and other organic solvents. The PEG spacer imparts some aqueous solubility.
Storage Conditions Store at 4°C or -20°C, protected from moisture.

Applications in Bioconjugation and Drug Development

The unique trifunctional nature of this compound—comprising a stable protecting group, a reactive handle, and a flexible spacer—makes it a valuable linker in several advanced applications.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

In this context, this compound serves as a component of the linker that connects the target protein ligand to the E3 ligase ligand. The Cbz group can be deprotected to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand (or vice versa). The bromide end can be used to attach the linker to the target protein ligand, often through nucleophilic substitution with a corresponding amine or thiol on the ligand. The defined length of the PEG2 spacer is critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

PEGylation and Drug Delivery

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6] this compound can be used to introduce a short PEG linker to a drug molecule or a targeting moiety. This can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[7][8]

Experimental Protocols

While specific protocols for this compound are often proprietary or part of ongoing research, the following represents a generalized experimental workflow for its use in the synthesis of a PROTAC, based on standard bioconjugation techniques.

General Protocol for PROTAC Synthesis using this compound:

This protocol outlines a two-step process: 1) conjugation of this compound to a target protein ligand containing a nucleophilic handle (e.g., a primary amine), and 2) deprotection of the Cbz group and subsequent coupling to an E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand with a primary amine (Ligand-NH₂)

  • E3 ligase ligand with a carboxylic acid (E3-COOH)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Palladium on carbon (Pd/C) for Cbz deprotection (or other suitable deprotection reagents)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction vessels and standard laboratory glassware

  • Purification equipment (e.g., HPLC)

Step 1: Conjugation of this compound to the Target Protein Ligand

  • Dissolve the target protein ligand (Ligand-NH₂) (1 equivalent) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting intermediate (Ligand-NH-PEG2-Cbz) by column chromatography or preparative HPLC.

Step 2: Cbz Deprotection and Coupling to the E3 Ligase Ligand

  • Dissolve the purified intermediate (Ligand-NH-PEG2-Cbz) in a suitable solvent (e.g., methanol or ethanol).

  • Add Pd/C (catalytic amount) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine (Ligand-NH-PEG2-NH₂).

  • In a separate flask, activate the carboxylic acid of the E3 ligase ligand (E3-COOH) (1 equivalent) with peptide coupling reagents such as HATU (1.1 equivalents) and HOBt (1.1 equivalents) in the presence of DIPEA (2-3 equivalents) in anhydrous DMF for 30 minutes.

  • Add the deprotected amine (Ligand-NH-PEG2-NH₂) (1 equivalent) to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of a PROTAC and a typical experimental workflow for its synthesis.

The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Binder Linker E3 Ligase Binder Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits PROTAC_bound PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound Target_bound Target Protein Target_bound->PROTAC_bound Ub_Target Ubiquitinated Target Protein Ubiquitin Ub Ubiquitin->Target_bound Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded_Fragments Proteasome->Degraded_Fragments PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product cluster_analysis Analysis & Purification Ligand_NH2 Target Ligand (with -NH2) Step1 Step 1: Conjugation (Nucleophilic Substitution) Ligand_NH2->Step1 Cbz_PEG2_Br This compound Cbz_PEG2_Br->Step1 E3_COOH E3 Ligase Ligand (with -COOH) Step3 Step 3: Amide Coupling E3_COOH->Step3 Intermediate1 Intermediate: Ligand-NH-PEG2-Cbz Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (Hydrogenolysis) Intermediate2 Intermediate: Ligand-NH-PEG2-NH2 Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification1 Purification (Chromatography) Intermediate1->Purification1 Intermediate2->Step3 Purification2 Purification (HPLC) Final_PROTAC->Purification2 Purification1->Step2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis

References

Synthesis and Purification of Cbz-PEG2-bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cbz-PEG2-bromide, a valuable bifunctional linker used in bioconjugation and drug development. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, with the chemical name benzyl (2-(2-bromoethoxy)ethyl)carbamate, is a derivative of polyethylene glycol (PEG) that incorporates a carbobenzyloxy (Cbz) protected amine and a terminal bromide. The Cbz group offers stable protection for the amine functionality, which can be selectively removed under specific conditions to allow for further conjugation. The bromo group serves as a reactive site for nucleophilic substitution, enabling the attachment of this linker to various molecules of interest, such as proteins, peptides, or small molecule drugs. The short PEG2 spacer enhances solubility and provides flexibility to the conjugated molecule.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the readily available starting material, 2-(2-aminoethoxy)ethanol. The first step involves the protection of the primary amine with a carbobenzyloxy group, followed by the bromination of the terminal hydroxyl group.

Synthetic Pathway

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Bromination 2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol Cbz-PEG2-OH Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-PEG2-OH) 2-(2-aminoethoxy)ethanol->Cbz-PEG2-OH Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Base Cbz-PEG2-OH_2 Cbz-PEG2-OH Cbz-PEG2-Br This compound Cbz-PEG2-OH_2->Cbz-PEG2-Br Brominating_Agent Brominating Agent (e.g., PPh3, CBr4)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate (Cbz-PEG2-OH)

This procedure outlines the protection of the amino group of 2-(2-aminoethoxy)ethanol using benzyl chloroformate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(2-aminoethoxy)ethanol105.1410.0 g0.095 mol
Benzyl chloroformate (Cbz-Cl)170.5917.8 g (14.8 mL)0.104 mol
Sodium Bicarbonate (NaHCO3)84.0116.0 g0.190 mol
Dichloromethane (DCM)-200 mL-
Water-100 mL-

Procedure:

  • Dissolve 2-(2-aminoethoxy)ethanol and sodium bicarbonate in a mixture of 100 mL of water and 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Cbz-PEG2-OH, as a colorless to pale yellow oil.

Step 2: Synthesis of Benzyl (2-(2-bromoethoxy)ethyl)carbamate (this compound)

This protocol describes the conversion of the hydroxyl group of Cbz-PEG2-OH to a bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cbz-PEG2-OH239.2810.0 g0.042 mol
Triphenylphosphine (PPh3)262.2913.1 g0.050 mol
Carbon tetrabromide (CBr4)331.6316.7 g0.050 mol
Dichloromethane (DCM), anhydrous-150 mL-

Procedure:

  • Dissolve Cbz-PEG2-OH and triphenylphosphine in 100 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide in 50 mL of anhydrous dichloromethane to the stirred mixture over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain the desired this compound along with triphenylphosphine oxide and bromoform as byproducts.

Purification of this compound

Purification of the final product is crucial to remove byproducts and unreacted starting materials. Column chromatography is the recommended method.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Concentration Concentration (in vacuo) Crude_Product->Concentration Silica_Gel_Column Silica Gel Column Chromatography Concentration->Silica_Gel_Column Fraction_Collection Fraction Collection (monitoring by TLC) Silica_Gel_Column->Fraction_Collection Solvent_Evaporation Solvent Evaporation (from pure fractions) Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Purification workflow for this compound.

Purification Protocol

Method: Flash Column Chromatography

Materials and Equipment:

ItemSpecification
Silica Gel60 Å, 230-400 mesh
EluentHexane/Ethyl Acetate gradient
Flash Chromatography SystemOr manual column setup
Thin-Layer Chromatography (TLC) platesSilica gel coated
TLC VisualizationUV light (254 nm) and/or potassium permanganate stain

Procedure:

  • Adsorb the crude this compound onto a small amount of silica gel.

  • Prepare a silica gel column packed with the chosen eluent system (e.g., starting with 9:1 Hexane/Ethyl Acetate).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).

  • Collect fractions and monitor the separation by TLC. The product, this compound, is expected to have a lower Rf value than the starting material and some byproducts.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound as a clear oil.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

ParameterExpected Value/Characteristics
Molecular Formula C14H20BrNO4
Molecular Weight 346.22 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Peaks corresponding to the benzyl group, the carbamate proton, the PEG backbone, and the brominated methylene group.
¹³C NMR (CDCl₃) Peaks corresponding to the aromatic carbons, the carbamate carbonyl, the PEG backbone carbons, and the carbon bearing the bromine.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 347.06, [M+Na]⁺ at m/z 369.04
Purity (by HPLC) >95%
Typical Yield 60-80% (over two steps)

Storage and Handling

This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. It is advisable to store it at -20°C for long-term stability. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The two-step synthesis is robust, and the purification by column chromatography yields a product of high purity suitable for applications in drug development and bioconjugation. Researchers and scientists can utilize this guide to produce this compound for their specific research needs.

An In-depth Technical Guide to the Bioconjugation Mechanism of Cbz-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and expected quantitative outcomes for the use of Cbz-PEG2-bromide in bioconjugation. This compound is a heterobifunctional linker that combines a carboxybenzyl (Cbz)-protected amine, a short polyethylene glycol (PEG) spacer, and a reactive bromide group. This combination of features makes it a valuable tool for covalently linking molecules to proteins and other biomolecules in pharmaceutical and biotechnological research and development.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound in bioconjugation is an SN2 (bimolecular nucleophilic substitution) reaction. The bromide ion is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles present on biomolecules. The most common nucleophilic targets in proteins are the thiol group of cysteine residues and the primary amine of lysine residues.

The Cbz protecting group on the other end of the linker is stable under the conditions typically used for the alkylation reaction. It can be subsequently removed under specific conditions, such as catalytic hydrogenation, to reveal a primary amine that can be used for further conjugation or modification. The PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.

Reaction with Cysteine Residues

The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction with this compound results in the formation of a stable thioether bond.

G cluster_reactants Reactants cluster_product Product Cbz_PEG2_Br Cbz-NH-(PEG)₂-Br Conjugate Protein-S-(PEG)₂-NH-Cbz Cbz_PEG2_Br->Conjugate S_N2 Reaction Protein_Cys Protein-SH Protein_Cys->Conjugate HBr HBr

Caption: SN2 reaction of this compound with a cysteine residue.

Reaction with Lysine Residues

The primary amine of a lysine residue's side chain can also act as a nucleophile, although it is generally less reactive than a thiol group. The reaction with this compound leads to the formation of a secondary amine linkage.

G cluster_reactants Reactants cluster_product Product Cbz_PEG2_Br Cbz-NH-(PEG)₂-Br Conjugate Protein-NH-(PEG)₂-NH-Cbz Cbz_PEG2_Br->Conjugate S_N2 Reaction Protein_Lys Protein-NH₂ Protein_Lys->Conjugate HBr HBr

Caption: SN2 reaction of this compound with a lysine residue.

Quantitative Data Summary

Table 1: Representative Reaction Conditions for Cysteine Alkylation with Bromo-PEG Linkers

ParameterConditionRationale
pH 7.0 - 8.5Balances thiolate nucleophilicity with minimizing side reactions.
Temperature 4 - 25 °CMilder temperatures preserve protein integrity.
Molar Ratio (Linker:Protein) 10:1 to 50:1Excess linker drives the reaction to completion.
Reaction Time 2 - 24 hoursDependent on protein reactivity and reagent concentrations.
Reducing Agent (optional) TCEP (Tris(2-carboxyethyl)phosphine)Used to reduce disulfide bonds to free thiols prior to conjugation.

Table 2: Representative Reaction Conditions for Lysine Alkylation with Bromo-PEG Linkers

ParameterConditionRationale
pH 8.0 - 9.5Higher pH deprotonates the amine, increasing its nucleophilicity.
Temperature 25 - 37 °CHigher temperatures may be needed to drive the reaction.
Molar Ratio (Linker:Protein) 20:1 to 100:1A larger excess of linker is often required compared to cysteine alkylation.
Reaction Time 12 - 48 hoursGenerally slower than cysteine alkylation.

Table 3: Expected Conjugation Efficiency for Bromo-PEG Linkers

Target ResidueTypical YieldFactors Influencing Yield
Cysteine 60 - 95%Accessibility of the cysteine residue, pH, reagent concentration.
Lysine 20 - 70%Accessibility and pKa of the lysine residue, pH, reaction time.

Experimental Protocols

Disclaimer: The following are generalized protocols based on the known reactivity of bromo-PEG linkers. Optimization will be required for specific proteins and applications.

General Experimental Workflow

G cluster_workflow General Bioconjugation Workflow Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reduction Reduction of Disulfides (Optional, for Cys) (e.g., TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (Add this compound) Reduction->Conjugation Quenching Quenching (Add excess thiol, e.g., cysteine) Conjugation->Quenching Purification Purification (SEC, Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization

Caption: A generalized workflow for protein bioconjugation.

Detailed Methodology for Cysteine-Specific Conjugation
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • If necessary, perform a buffer exchange into a nitrogen-purged, degassed buffer to minimize oxidation of thiols.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • To target cysteine residues involved in disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP.

    • Incubate at room temperature for 1-2 hours.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold). The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. The reaction can be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol scavenger, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) or degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Detailed Methodology for Lysine-Specific Conjugation
  • Protein Preparation:

    • Perform a buffer exchange to a buffer with a pH in the range of 8.0-9.5, such as sodium borate buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 50-fold).

    • Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a primary amine-containing molecule, such as Tris or lysine, to a final concentration of ~50 mM to quench the reaction.

    • Incubate for 1 hour at room temperature.

  • Purification and Characterization:

    • Follow the same procedures as described for cysteine-specific conjugation (steps 5 and 6).

Applications in Drug Development

This compound is a versatile linker for various applications in drug development, including:

  • Antibody-Drug Conjugates (ADCs): The bromide end can be reacted with a protein (the antibody), and after deprotection of the Cbz group, a cytotoxic drug can be attached to the newly formed amine.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • PEGylation: While the PEG chain is short, it can still be used to modify small molecules or peptides to improve their pharmacokinetic properties.

The bifunctional nature of this compound, combined with the favorable reactivity of the bromide group, makes it a valuable component in the toolkit of researchers and scientists working on the development of novel bioconjugates and therapeutics.

An In-Depth Technical Guide to Cbz-PEG2-bromide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbz-PEG2-bromide, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the synthesis of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, presents key experimental protocols for its use, and illustrates a typical reaction workflow.

Core Properties of this compound

This compound, also known as benzyl (2-(2-bromoethoxy)ethyl)carbamate, is a versatile chemical tool featuring a bromide functional group at one end and a carboxybenzyl (Cbz) protected amine at the other, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for sequential and controlled conjugation reactions.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CAS Number 2100283-00-7[1]
Molecular Weight 346.22 g/mol [1]
Linear Formula C14H20BrNO4[1]
Purity Typically ≥97%[1]
Physical Form Liquid[1]
Storage Temperature 4°C[1]

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications:

  • PROTAC Synthesis: As a PEG-based linker, this compound can be used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component helps to improve the solubility and pharmacokinetic properties of the resulting PROTAC.

  • Bioconjugation: The bromide group can react with nucleophiles such as thiols, while the Cbz-protected amine can be deprotected to reveal a primary amine. This allows for the covalent linkage of two different molecules, such as a protein and a small molecule drug or a fluorescent dye.

  • Drug Delivery: The hydrophilic PEG spacer can enhance the solubility and circulation time of conjugated drug molecules, a key consideration in drug development.

Experimental Protocols

The utility of this compound lies in the selective reactivity of its two functional groups. The following protocols outline the key steps in a typical workflow: nucleophilic substitution at the bromide, followed by deprotection of the Cbz group.

Nucleophilic Substitution of the Bromide Group

The bromide atom is a good leaving group and can readily undergo nucleophilic substitution with various nucleophiles, most commonly amines and thiols.

Reaction with a Primary Amine:

  • Dissolution: Dissolve the amine-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (ACN).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Deprotection of the Cbz Group

The Cbz group is a robust protecting group for amines that can be selectively removed under specific conditions, most commonly catalytic hydrogenolysis or acidic conditions.

Method 1: Catalytic Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen (H2) atmosphere, using either a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.

Method 2: Acidic Cleavage

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent.

  • Acid Addition: Add a strong acid, such as HBr in acetic acid or trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction at room temperature.

  • Work-up and Isolation: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting amine salt can then be neutralized and purified.

Mandatory Visualizations

Logical Relationship of this compound Functionality

G Functionality of this compound cluster_0 Reactive Ends cluster_1 Reaction Pathways cluster_2 Resulting Functionalities Cbz_PEG2_Br This compound Bromide Bromide (-Br) Cbz_PEG2_Br->Bromide has Cbz_Amine Cbz-protected Amine (-NHCbz) Cbz_PEG2_Br->Cbz_Amine has Nucleophilic_Sub Nucleophilic Substitution Bromide->Nucleophilic_Sub undergoes Deprotection Cbz Deprotection Cbz_Amine->Deprotection undergoes Conjugated_Molecule Conjugated Molecule Nucleophilic_Sub->Conjugated_Molecule yields Free_Amine Free Amine (-NH2) Deprotection->Free_Amine yields

Caption: Logical diagram illustrating the dual reactivity of this compound.

Experimental Workflow for Bifunctional Linkage

G Typical Experimental Workflow using this compound Start Start: this compound + Molecule A (with Nucleophile) Step1 Step 1: Nucleophilic Substitution (e.g., with Amine or Thiol) Start->Step1 Intermediate Intermediate Product: Cbz-PEG2-Molecule A Step1->Intermediate Step2 Step 2: Cbz Deprotection (e.g., Hydrogenolysis) Intermediate->Step2 Intermediate2 Intermediate Product: H2N-PEG2-Molecule A Step2->Intermediate2 Step3 Step 3: Conjugation with Molecule B (e.g., Amide Coupling) Intermediate2->Step3 Final_Product Final Product: Molecule B-PEG2-Molecule A Step3->Final_Product

References

The Enduring Guardian: An In-Depth Technical Guide to Cbz Protecting Group Chemistry for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the edifice of modern organic synthesis, particularly in the nuanced world of amine protection. Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, its robustness, reliability, and versatile deprotection methods have cemented its role in the synthesis of complex molecules, from peptides to pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of Cbz protecting group chemistry, including its introduction, cleavage, and stability, supplemented with detailed experimental protocols, quantitative data, and its strategic application in drug development.

The Cbz Group: A Profile

The Cbz group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of amines.[2] It is introduced by the reaction of an amine with benzyl chloroformate (Cbz-Cl) or a related reagent.[3] The resulting Cbz-protected amine is stable to a wide range of reaction conditions, yet can be selectively removed under specific, often mild, conditions. This orthogonality to many other protecting groups makes it an invaluable tool in multistep synthetic campaigns.[1]

Introduction of the Cbz Protecting Group

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate under basic conditions. The choice of base and solvent can be tailored to the specific substrate.

Schotten-Baumann Conditions

A widely used method for Cbz protection involves Schotten-Baumann conditions, which utilize an aqueous base.

Experimental Protocol: Cbz Protection of a Primary Amine under Schotten-Baumann Conditions [1]

  • Reagents:

    • Amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • Solvent: Dioxane/water or THF/water (typically 2:1)

  • Procedure:

    • Dissolve the amine in the solvent mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the solution.

    • Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Anhydrous Conditions

For substrates that are sensitive to water, anhydrous conditions using an organic base are employed.

Experimental Protocol: Cbz Protection of an Aniline under Anhydrous Conditions

  • Reagents:

    • Aniline (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Pyridine or Triethylamine (Et₃N) (1.2 equiv)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the aniline in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Add the organic base.

    • Slowly add benzyl chloroformate.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl to remove the excess base, followed by a wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by recrystallization or column chromatography.

Quantitative Data for Cbz Protection

The following table summarizes the yields for the Cbz protection of various amines under different conditions.

Amine SubstrateReagents and ConditionsYield (%)Reference
Primary Aliphatic AmineCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt90[1]
AnilineCbz-Cl, Water, rt98[4]
Substituted AnilinesCbz-Cl, PEG-400, rt90-98[3]
Amino AcidsCbz-Cl, Na₂CO₃/NaHCO₃ buffer, pH 8-10High[5]

Cleavage of the Cbz Protecting Group

The removal of the Cbz group, or deprotection, can be achieved through several methods, with catalytic hydrogenolysis being the most common. The choice of deprotection strategy depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild, neutral conditions and high yields.[6] It involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a palladium catalyst.

R-NH-Cbz Cbz-protected Amine Intermediate Adsorbed Intermediate R-NH-Cbz->Intermediate Adsorption CatalystSurface Pd/C Catalyst Surface H2 H₂ H2->Intermediate R-NH-COOH Carbamic Acid Intermediate->R-NH-COOH Hydrogenolysis Toluene Toluene Intermediate->Toluene R-NH2 Amine R-NH-COOH->R-NH2 Decarboxylation CO2 CO₂ R-NH-COOH->CO2

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis [7]

  • Reagents:

    • Cbz-protected amine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

    • Hydrogen source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate, sodium borohydride)

  • Procedure (with H₂ gas):

    • Dissolve the Cbz-protected amine in the solvent in a flask equipped with a stir bar.

    • Carefully add the Pd/C catalyst.

    • Seal the flask and purge with hydrogen gas (or inflate a balloon with H₂ and attach it to the flask).

    • Stir the mixture vigorously at room temperature for 1-16 hours, monitoring the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Acidic Cleavage

For substrates that are incompatible with hydrogenation (e.g., containing double or triple bonds), acidic cleavage provides a viable alternative. Strong acids like hydrogen bromide in acetic acid are commonly used.

R-NH-Cbz Cbz-protected Amine ProtonatedCarbamate Protonated Carbamate R-NH-Cbz->ProtonatedCarbamate + H⁺ HBr HBr HBr->ProtonatedCarbamate SN2 SN2 Attack ProtonatedCarbamate->SN2 Br- Br⁻ Br-->SN2 R-NH-COOH Carbamic Acid SN2->R-NH-COOH BenzylBromide Benzyl Bromide SN2->BenzylBromide R-NH2 Amine R-NH-COOH->R-NH2 Decarboxylation CO2 CO₂ R-NH-COOH->CO2

Caption: Acidic cleavage of a Cbz-protected amine with HBr.

Experimental Protocol: Cbz Deprotection with HBr in Acetic Acid [8]

  • Reagents:

    • Cbz-protected amine (1.0 equiv)

    • 33% HBr in acetic acid

  • Procedure:

    • Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.

    • Add the solution of HBr in acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, precipitate the product by adding a large volume of diethyl ether.

    • Collect the solid by filtration, wash with ether, and dry under vacuum.

Lewis Acid Mediated Cleavage

Milder acidic conditions can be achieved using Lewis acids, which can offer better selectivity in the presence of other acid-sensitive groups.

Experimental Protocol: Cbz Deprotection with AlCl₃ in HFIP [9]

  • Reagents:

    • Cbz-protected amine (1.0 equiv)

    • Aluminum chloride (AlCl₃) (1.5 - 2.0 equiv)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure:

    • Dissolve the Cbz-protected amine in HFIP.

    • Add aluminum chloride portion-wise at room temperature.

    • Stir the mixture for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Basify the solution with aqueous NaOH and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Quantitative Data for Cbz Deprotection

The following table summarizes the yields for the Cbz deprotection of various substrates under different conditions.

Deprotection MethodSubstrateReagents and ConditionsYield (%)Reference
Catalytic HydrogenolysisN-Cbz-aniline10% Pd/C, H₂ (1 atm), MeOH, rt~95[10]
Transfer HydrogenolysisN-Cbz-aniline5% Pd/C, NaBH₄ (1 equiv), MeOH, rt98[4]
Acidic CleavageN-Cbz protected amino acidHBr (33% in AcOH), rtHigh[8]
Lewis Acid CleavageVarious N-Cbz aminesAlCl₃, HFIP, rtHigh[9]
Nucleophilic CleavageVarious N-Cbz amines2-Mercaptoethanol, K₃PO₄, DMA, 75 °CHigh[9]

Stability and Orthogonality of the Cbz Group

A key advantage of the Cbz group is its stability under a variety of conditions, allowing for selective manipulation of other functional groups.[7][11]

Reagent/ConditionStability of Cbz Group
Strong Acids (e.g., TFA, HCl) Generally stable, but can be cleaved under harsh conditions.
Strong Bases (e.g., NaOH, LiHMDS) Generally stable.
Mild Bases (e.g., Piperidine) Stable (Orthogonal to Fmoc deprotection).
Mild Acids (e.g., dilute AcOH) Stable.
Oxidizing Agents (e.g., KMnO₄, CrO₃) The benzyl group can be susceptible to oxidation.
Reducing Agents (e.g., NaBH₄, LiAlH₄) Stable under non-catalytic hydrogenation conditions.
Organometallic Reagents (e.g., Grignard, Organolithiums) Generally stable.

Application of the Cbz Group in Drug Development

The Cbz group plays a crucial role in the synthesis of numerous pharmaceuticals by providing robust protection of key amine functionalities.

Oseltamivir (Tamiflu®)

In one of the total syntheses of the antiviral drug oseltamivir, a Cbz group is used to protect a dihydropyridine intermediate during a Diels-Alder reaction.[1]

Pyridine Pyridine Cbz_Dihydropyridine Cbz-protected Dihydropyridine Pyridine->Cbz_Dihydropyridine Protection CbzCl_NaBH4 1. Cbz-Cl 2. NaBH₄ CbzCl_NaBH4->Cbz_Dihydropyridine Cycloadduct Cycloadduct Cbz_Dihydropyridine->Cycloadduct Acrolein Acrolein Acrolein->Cycloadduct DielsAlder Asymmetric Diels-Alder DielsAlder->Cycloadduct FurtherSteps ... (Further Steps) Cycloadduct->FurtherSteps Oseltamivir Oseltamivir FurtherSteps->Oseltamivir

Caption: Role of Cbz protection in Oseltamivir synthesis.

Atorvastatin (Lipitor®)

In some synthetic routes towards the cholesterol-lowering drug atorvastatin, a Cbz group is employed to protect an amino-lactone or an amino-diol intermediate. This protection is crucial for subsequent condensation reactions. The Cbz group is later removed by catalytic hydrogenolysis.[7][12]

Linezolid (Zyvox®)

The synthesis of the antibiotic linezolid can involve the Cbz protection of a 3-fluoro-4-morpholinylaniline intermediate. This protected intermediate then undergoes further transformations to construct the oxazolidinone core of the drug.[13]

Sofosbuvir (Sovaldi®)

In the synthesis of the hepatitis C drug sofosbuvir, the Cbz group has been utilized for the protection of the amino group of an amino acid phosphoramidate precursor, facilitating the controlled synthesis of this complex molecule.[11]

Conclusion

The benzyloxycarbonyl protecting group, with its rich history and broad utility, remains an indispensable tool for organic chemists, particularly those in the field of drug development. Its predictable reactivity, robust stability, and the variety of available deprotection methods allow for its strategic implementation in the synthesis of complex and valuable molecules. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the power of the Cbz group in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of Cbz-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Cbz-PEG2-bromide, a bifunctional crosslinker commonly utilized in the synthesis of molecules for drug development, including Proteolysis Targeting Chimeras (PROTACs). Due to the compound's reactivity, a thorough understanding of its properties and potential hazards is crucial for safe laboratory use.

Compound Identification and Properties

This compound, with the IUPAC name benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, is a liquid at room temperature. It is characterized by a carboxybenzyl (Cbz) protected amine, a polyethylene glycol (PEG) spacer, and a reactive bromoalkane functional group. This trifunctional nature makes it a versatile building block in targeted protein degradation and other bioconjugation applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name benzyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
CAS Number 2100283-00-7
Molecular Formula C14H20BrNO4
Molecular Weight 346.22 g/mol
Physical Form Liquid
Storage Temperature 4°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety data indicates the following GHS hazard and precautionary statements:

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatementReference
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.

Reactivity and Stability

The primary reactive center of this compound is the alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. This reactivity is essential for its function as a crosslinker but also necessitates careful handling to avoid unintended reactions.

  • Nucleophilic Substitution : The bromide can be displaced by various nucleophiles, such as amines, thiols, and carboxylates. This is the intended reaction pathway in many synthetic protocols.

  • Stability : The compound should be stored at the recommended temperature of 4°C to minimize degradation. The Cbz protecting group is stable under neutral and mildly acidic or basic conditions but can be removed by strong acids or catalytic hydrogenation.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and potent nucleophiles unless part of a planned synthetic procedure.

cluster_reactivity Potential Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_deprotection Deprotection Conditions cluster_products Reaction Products Cbz_PEG_Br This compound Conjugate Bioconjugate/PROTAC Cbz_PEG_Br->Conjugate Nucleophilic Substitution Deprotected_Amine Free Amine Cbz_PEG_Br->Deprotected_Amine Cbz Deprotection Amine Primary/Secondary Amines Amine->Conjugate Thiol Thiols Thiol->Conjugate Carboxylate Carboxylates Carboxylate->Conjugate Strong_Acid Strong Acid Strong_Acid->Deprotected_Amine Catalytic_Hydro Catalytic Hydrogenation Catalytic_Hydro->Deprotected_Amine

Figure 1: Reactivity of this compound

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_workflow Safe Handling Workflow for this compound cluster_ppe Mandatory Personal Protective Equipment (PPE) Reception Receiving and Unpacking - Inspect for damage - Verify label Storage Storage - 4°C, away from incompatibles - Tightly sealed container Reception->Storage Store Immediately Handling Handling and Use - Chemical fume hood - Wear appropriate PPE Storage->Handling Retrieve for Experiment Waste Waste Disposal - Collect in designated, labeled container - Follow institutional guidelines Handling->Waste Dispose of Waste Spill Spill Response - Evacuate and ventilate - Absorb with inert material - Decontaminate area Handling->Spill In case of spill Gloves Nitrile or Butyl Gloves Goggles Safety Goggles Coat Lab Coat Respirator Respirator (if potential for aerosolization)

Figure 2: Safe Handling Workflow

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection : Chemical safety goggles are required at all times.

  • Skin Protection : A flame-retardant lab coat and appropriate disposable gloves (nitrile or butyl rubber) must be worn. Change gloves immediately if they become contaminated.

  • Respiratory Protection : If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

Spill Response:

  • Minor Spills : In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills : Evacuate the area immediately. Alert others and contact the institutional environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal:

  • All waste materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general guidelines should be followed when using this compound in a reaction:

  • Reaction Setup : All reactions should be set up in a chemical fume hood. Glassware should be properly dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.

  • Reagent Addition : this compound should be added to the reaction mixture carefully, using a syringe or cannula for liquid transfers.

  • Monitoring the Reaction : The progress of the reaction should be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification : Upon completion, the reaction should be quenched safely. Extraction and purification steps (e.g., column chromatography) should be performed in a well-ventilated area, and all waste should be handled as hazardous.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety assessment and institutional safety protocols. Researchers should always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all applicable safety regulations.

Methodological & Application

Application Notes and Protocols: Covalent Conjugation of Cbz-PEG2-bromide to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent modification of proteins with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's solubility, increase its hydrodynamic size to reduce renal clearance, and shield it from proteolytic degradation and immune recognition. Cbz-PEG2-bromide is a reagent designed for the site-specific modification of proteins. The bromide group is an effective alkylating agent that preferentially reacts with nucleophilic residues, most notably the thiol group of cysteine residues. The Carbobenzyloxy (Cbz) protecting group on the other end of the PEG linker provides a stable handle that can be deprotected for subsequent modifications if required.

This document provides a detailed protocol for the conjugation of this compound to proteins via cysteine alkylation, including methods for purification and characterization of the resulting conjugate.

Principle of the Method

The conjugation of this compound to a protein is based on the alkylation of a free sulfhydryl group, typically from a cysteine residue, by the bromo group of the PEG reagent. This reaction is a nucleophilic substitution (SN2) where the deprotonated thiol (thiolate anion, -S⁻) acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This forms a stable carbon-sulfur (thioether) bond, covalently linking the PEG moiety to the protein.

The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which facilitates the deprotonation of the cysteine's thiol group (pKa ≈ 8.5) to the more nucleophilic thiolate form. For proteins containing disulfide bonds, a reduction step is necessary prior to conjugation to expose the free cysteine residues.

G cluster_legend Legend cluster_reaction Conjugation Reaction Protein_Cys Protein with Cysteine-SH Reagent This compound Conjugate Protein-S-PEG2-Cbz Byproduct HBr (Byproduct) Protein_SH Protein-Cys-SH plus + Cbz_PEG_Br Cbz-PEG2-Br arrow pH 7.5-8.5 Protein_S_PEG_Cbz Protein-Cys-S-PEG2-Cbz plus2 + HBr HBr

Figure 1: Schematic of the cysteine alkylation reaction.

Experimental Protocols

This section details the step-by-step methodology for protein preparation, conjugation, and purification.

Materials and Reagents
  • Protein: Protein of interest with at least one accessible cysteine residue (concentration: 1-10 mg/mL).

  • This compound: Stock solution (e.g., 10-100 mM) in a water-miscible organic solvent like DMSO or DMF. Prepare fresh before use.

  • Reducing Agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Stock solutions: 500 mM DTT or 100 mM TCEP in water.

  • Reaction Buffer: Phosphate or borate buffer (50-100 mM), pH 7.5-8.5, containing a chelating agent like EDTA (1-5 mM) to prevent thiol oxidation. Avoid amine-containing buffers like Tris if there is any potential for side reactions.

  • Quenching Reagent: L-cysteine or DTT (e.g., 1 M stock in water).

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns, or dialysis/ultrafiltration devices with an appropriate molecular weight cutoff (MWCO).

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF).

Protein Preparation (Reduction of Disulfide Bonds)

This step is only necessary if the target cysteine(s) are involved in disulfide bonds.

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Add the reducing agent. For DTT, use a final concentration of 10 mM. For TCEP, use a 5-10 fold molar excess over the protein.

  • Incubate the mixture for 30-60 minutes at 37°C or room temperature.

  • Remove the excess reducing agent immediately before conjugation. This can be done using a desalting column or spin filtration device. This step is crucial to prevent the reducing agent from reacting with the this compound.

This compound Conjugation Reaction
  • Place the reduced and purified protein solution in a reaction vessel. If the protein has native free cysteines, the reduction step can be skipped.

  • Slowly add the this compound stock solution to the protein solution while gently stirring. The final molar ratio of the PEG reagent to the protein will depend on the number of target cysteines and their reactivity. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the number of cysteine residues.

  • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction should be performed in the dark to minimize potential side reactions of the bromo-reagent.[1]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

Quenching the Reaction
  • After the desired level of conjugation is achieved, stop the reaction by adding a quenching reagent.

  • Add L-cysteine or DTT to a final concentration that is in large excess (e.g., 50-100 mM) of the initial this compound concentration.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PEG reagent is consumed.

Purification of the Protein-PEG Conjugate

The final step is to remove the quenched PEG reagent, unconjugated protein, and any byproducts.

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller molecules.[][3] Choose a column with a fractionation range appropriate for the size of your protein conjugate.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for the separation of species with different degrees of labeling (e.g., mono-PEGylated, di-PEGylated) from the unmodified protein.[][4][5]

  • Dialysis/Ultrafiltration: This method is effective for removing small molecule impurities but may not efficiently separate unconjugated protein from the PEGylated product.[][3]

Characterization of the Conjugate

After purification, the conjugate must be characterized to determine its purity, degree of labeling, and integrity.

  • SDS-PAGE: A simple and rapid method to visualize the conjugation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The band may appear broader due to the heterogeneity of PEG.[6]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can provide the precise molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per protein molecule (Degree of Labeling, DOL).[7][8]

  • HPLC Analysis: SEC-HPLC can assess the purity and aggregation state of the conjugate.[9] IEX-HPLC can resolve species with different DOLs.[5] Reversed-phase HPLC can also be used, but peak broadening is common with PEGylated proteins.

  • UV-Vis Spectrophotometry: Can be used to determine the protein concentration. If the Cbz group or another part of the linker has a unique absorbance, it can aid in quantifying the degree of labeling.[10]

Quantitative Data Summary

The efficiency of the conjugation reaction depends on several parameters. The following tables summarize key factors and expected outcomes.

Table 1: Recommended Reaction Parameters for Cysteine Alkylation

ParameterRecommended RangeRationale & Notes
pH 7.5 - 8.5Facilitates deprotonation of cysteine thiol to the more reactive thiolate anion. Higher pH (>9) can increase the risk of side reactions with other residues like lysine.[11]
Molar Excess of Reagent 5 - 20 fold (over cysteine)A starting point for optimization. Higher excess can drive the reaction to completion but also increases the risk of non-specific modification.
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures increase the reaction rate but may compromise protein stability and increase side reactions.[11][12]
Reaction Time 1 - 4 hoursShould be optimized by monitoring the reaction. Prolonged times can lead to side reactions or protein degradation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also promote aggregation.

Table 2: Potential Side Reactions and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Incomplete reduction of disulfides; Cysteine is not accessible; Low reagent concentration; Suboptimal pH.Ensure complete reduction and removal of reducing agent; Use a denaturant if structure hides cysteine; Increase molar excess of PEG-bromide; Optimize reaction pH.
Non-specific Labeling High pH; High molar excess of reagent; Prolonged reaction time.Perform reaction at a lower pH (7.0-7.5); Reduce the molar excess of the PEG reagent; Decrease reaction time. Off-target residues can include lysine, histidine, and methionine.[11][13]
Protein Aggregation Hydrophobic interactions after modification; High protein concentration; Suboptimal buffer conditions.Optimize buffer (e.g., add excipients like arginine or polysorbate); Perform conjugation at a lower protein concentration; Purify immediately after quenching.
Heterogeneous Product Multiple reactive cysteines; Incomplete reaction.Use site-directed mutagenesis to create a single reactive cysteine; Drive the reaction to completion with optimized conditions; Use IEX chromatography to separate different species.[5]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the this compound conjugation protocol.

experimental_workflow cluster_prep 1. Protein Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Characterization start Start with Protein Solution disulfide_check Disulfide Bonds Present? start->disulfide_check reduction Reduce with DTT/TCEP disulfide_check->reduction Yes ready_protein Protein with Free Cysteine(s) disulfide_check->ready_protein No purify_reductant Remove Reducing Agent (e.g., Desalting Column) reduction->purify_reductant purify_reductant->ready_protein add_peg Add this compound (5-20x molar excess) ready_protein->add_peg incubate Incubate 1-4h at RT/37°C (in the dark) add_peg->incubate quench Quench with L-cysteine/DTT incubate->quench purify_conjugate Purify Conjugate (SEC, IEX, or Dialysis) quench->purify_conjugate pure_conjugate Purified Protein-PEG Conjugate purify_conjugate->pure_conjugate analysis SDS-PAGE Mass Spectrometry HPLC pure_conjugate->analysis final_product Characterized Final Product analysis->final_product

Figure 2: Overall experimental workflow for protein conjugation.

References

Application Notes and Protocols for Cbz-PEG2-bromide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are frequently employed to enhance the hydrophilicity of ADCs, which can mitigate aggregation and improve in vivo stability. This document provides detailed application notes and protocols for the use of Cbz-PEG2-bromide, a heterobifunctional linker, in the synthesis of ADCs.

The Cbz (carboxybenzyl) protecting group on the terminal amine of the linker offers stability during initial conjugation steps and can be selectively removed under specific conditions to allow for subsequent reaction with the antibody. The bromide functional group serves as a reactive site for attachment to a cytotoxic payload.

Core Principles and Advantages of this compound

The use of a Cbz-protected PEG linker in ADC development offers several advantages:

  • Controlled, Stepwise Conjugation: The Cbz group provides orthogonal protection of the amine, allowing for the sequential conjugation of the drug to the linker first, followed by deprotection and subsequent conjugation to the antibody.

  • Enhanced Hydrophilicity: The PEG component increases the water solubility of the ADC, which can reduce aggregation, a common challenge with hydrophobic drug payloads.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the drug, potentially leading to a longer circulation half-life and reduced immunogenicity.[1]

  • Defined Spacer Length: The use of a discrete PEG2 linker provides a precise and well-defined distance between the antibody and the drug, which can be crucial for optimizing steric hindrance and interaction with the target antigen.

Experimental Protocols

This section details the multi-step process for synthesizing an ADC using this compound. The workflow involves:

  • Drug-Linker Conjugation: Attachment of the cytotoxic payload to the this compound linker.

  • Cbz Deprotection: Removal of the Cbz protecting group to expose the terminal amine.

  • Antibody-Drug Conjugation: Reaction of the deprotected drug-linker moiety with the antibody.

  • Purification and Characterization: Purification of the final ADC and determination of key quality attributes.

Protocol 1: Drug-Linker Conjugation

This protocol describes the conjugation of a cytotoxic drug with a suitable nucleophilic functional group (e.g., a phenol or thiol) to the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug with a nucleophilic functional group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolve the cytotoxic drug in anhydrous DMF in a reaction vessel under an inert atmosphere (nitrogen or argon).

  • Add this compound to the solution in a 1.2 molar excess relative to the drug.

  • Add potassium carbonate (K₂CO₃) in a 3-5 molar excess to act as a base.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the drug-linker conjugate using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure Cbz-protected drug-linker.

Protocol 2: Cbz Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis.

Materials:

  • Cbz-protected drug-linker

  • Methanol (MeOH) or other suitable solvent

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stir plate and stir bar

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected drug-linker in methanol in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 4-8 hours.

  • Monitor the deprotection by HPLC or TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected drug-linker with a free amine.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the deprotected drug-linker to the antibody. This example utilizes the free amine of the linker to form a stable amide bond with activated carboxylic acid groups on the antibody (e.g., glutamic or aspartic acid residues).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Deprotected drug-linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel

  • Stir plate

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the deprotected drug-linker in DMSO.

  • In a separate reaction vessel, activate the carboxylic acid groups on the mAb by adding EDC and NHS in a suitable buffer. The molar ratio of EDC/NHS to the antibody will need to be optimized.

  • Incubate the antibody-EDC/NHS mixture for 15-30 minutes at room temperature.

  • Add the desired molar excess of the deprotected drug-linker stock solution to the activated antibody solution.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).

Protocol 4: ADC Purification and Characterization

Purification:

  • Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or other suitable chromatography methods.

  • Exchange the buffer of the purified ADC into a formulation buffer suitable for storage.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using Size-Exclusion Chromatography (SEC)-HPLC.

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target cancer cell lines using cell viability assays (e.g., MTT or CellTiter-Glo).

  • In Vivo Efficacy: Assess the anti-tumor activity of the ADC in relevant animal models.

Data Presentation

The quantitative data generated from ADC characterization and efficacy studies should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of ADC

ADC ConstructAverage DAR (HIC-HPLC)Monomer Purity (SEC-HPLC)Aggregation (%)
ADC-Cbz-PEG2-DrugX3.898.5%1.5%
Control ADC (no PEG)3.595.2%4.8%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget ExpressionADC-Cbz-PEG2-DrugX IC₅₀ (nM)Control ADC (no PEG) IC₅₀ (nM)
Cancer Cell Line AHigh1.52.8
Cancer Cell Line BLow>1000>1000

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0+2.5
ADC-Cbz-PEG2-DrugX85-3.1
Control ADC (no PEG)65-8.7

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis and Purification cluster_2 Characterization drug Cytotoxic Drug conjugation1 Drug-Linker Conjugation drug->conjugation1 linker This compound linker->conjugation1 cbz_drug_linker Cbz-Protected Drug-Linker conjugation1->cbz_drug_linker deprotection Cbz Deprotection cbz_drug_linker->deprotection deprotected_linker Deprotected Drug-Linker deprotection->deprotected_linker conjugation2 Antibody-Drug Conjugation deprotected_linker->conjugation2 antibody Monoclonal Antibody antibody->conjugation2 raw_adc Crude ADC conjugation2->raw_adc purification Purification (SEC) raw_adc->purification final_adc Purified ADC purification->final_adc characterization DAR, Purity, Efficacy final_adc->characterization ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking adc ADC in Circulation receptor Target Receptor adc->receptor 1. Binding tumor_cell Tumor Cell endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage apoptosis Apoptosis drug_release->apoptosis 5. Cell Death

References

Application Notes and Protocols for Cbz-PEG2-bromide as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins from within the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular waste disposal machinery, the ubiquitin-proteasome system, to induce the degradation of a target protein.[2][3]

These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[2][4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity and the ease with which their length can be modified to optimize degradation efficiency.[4][5]

This document provides detailed application notes and protocols for the use of Cbz-PEG2-bromide , a bifunctional PEG linker, in the development of PROTACs. The carboxybenzyl (Cbz) group serves as a protecting group for an amine, while the bromide is an excellent leaving group for nucleophilic substitution, making this linker a versatile building block in PROTAC synthesis.

This compound in PROTAC Synthesis: A Representative Protocol

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following is a representative protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, using a this compound linker. This protocol is illustrative and may require optimization for different target ligands and E3 ligase recruiters.

Objective: To synthesize a BRD4-targeting PROTAC by coupling a BRD4 ligand (e.g., a JQ1 analogue with a free amine) and an E3 ligase ligand (e.g., pomalidomide) using a this compound linker.

Materials:

  • JQ1 analogue with a primary or secondary amine

  • This compound

  • Pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Reagents for Cbz deprotection (e.g., H2, Pd/C or HBr/acetic acid)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Silica gel for column chromatography

Step 1: Coupling of BRD4 Ligand with this compound

  • Dissolve the JQ1 analogue (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected intermediate.

Step 2: Cbz Deprotection

  • Dissolve the purified Cbz-protected intermediate in a suitable solvent (e.g., methanol or ethyl acetate for hydrogenolysis; acetic acid for HBr).

  • For hydrogenolysis, add Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

  • For acid-mediated deprotection, treat with a solution of HBr in acetic acid.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture (for hydrogenolysis) and concentrate the solvent.

  • The resulting amine-PEG2-JQ1 analogue can be purified by chromatography or used directly in the next step.

Step 3: Coupling with E3 Ligase Ligand

  • Dissolve the deprotected amine-PEG2-JQ1 analogue (1 equivalent) and pomalidomide (1.1 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Heat the reaction mixture to 50-80°C and stir for 12-24 hours, monitoring by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the final PROTAC product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography and/or preparative HPLC to obtain the desired product.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following table presents representative data for BRD4-targeting PROTACs with short PEG linkers, illustrating the impact of the linker and E3 ligase ligand on degradation efficiency.

PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Citation
PROTAC 1 CRBNBRD4Burkitt's Lymphoma (BL)< 1>90% (qualitative)[6]
MZ1 VHLBRD4 (preferential)H661, H8388, 23Complete at 100 nM[7]
ARV-825 CRBNBRD422RV1, NAMALWA, CA460.57, 1, 1Not Reported[7]
L134 (22a) DCAF11BRD4-7.36>98%[8]

Note: The specific this compound linker may result in different DC50 and Dmax values depending on the specific POI and E3 ligase ligands used.

Experimental Protocols

Protocol 1: Cell-Based BRD4 Degradation Assay (Western Blot)

This protocol outlines a standard workflow for assessing the degradation of BRD4 in cultured cells following treatment with a newly synthesized PROTAC.[9]

Materials and Reagents:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)[9]

  • Synthesized BRD4-targeting PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only well as a vehicle control.[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[9]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[9]

    • Boil the samples at 95°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies (anti-BRD4, anti-c-Myc, and anti-loading control) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST for 5-10 minutes each.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST for 10 minutes each.[9]

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[9]

    • Quantify the band intensity for BRD4 and c-Myc, normalizing to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited by PROTAC Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation workflow.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits & Activates Transcription Transcription of Target Genes BRD4->Transcription Promotes Elongation PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Degradation Acetylated_Histones Acetylated Histones (on Super-Enhancers) Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates RNA_Pol_II->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation & Growth cMyc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits (in some contexts)

Caption: BRD4 signaling pathway and its inhibition by PROTACs.

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with PROTAC (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Bands, Normalize, Calculate DC50 & Dmax detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for Thiol-Bromo Reaction with Cbz-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the conjugation of thiol-containing molecules to Cbz-PEG2-bromide via a thiol-bromo reaction. This "click" chemistry approach offers a robust and efficient method for the synthesis of well-defined bioconjugates, which are pivotal in drug delivery, diagnostics, and various biomedical applications.

Introduction to Thiol-Bromo Conjugation

The thiol-bromo reaction is a type of nucleophilic substitution reaction where a thiol group (-SH) acts as a nucleophile, attacking an electrophilic carbon atom bearing a bromine atom. This results in the formation of a stable thioether bond.[][2][3] This reaction is often classified as a "click" reaction due to its high efficiency, specificity, and the formation of a single, stable product under mild reaction conditions.[2][3]

This compound is a heterobifunctional linker that incorporates a carbobenzyloxy (Cbz) protected amine, a di-ethylene glycol (PEG2) spacer, and a reactive bromide group. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Cbz group provides a stable protecting group for an amine functionality, which can be deprotected in a subsequent step if required.[4]

Reaction Mechanism and Key Considerations

The core of the thiol-bromo reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[] For the reaction to proceed efficiently, the thiol group is typically deprotonated to its more nucleophilic thiolate form (-S⁻). This is usually achieved by conducting the reaction at a neutral to slightly basic pH.[5]

Neighboring Group Participation (NGP): An important consideration for molecules like this compound is the potential for neighboring group participation from the carbamate moiety of the Cbz group.[6][7][8] The lone pair of electrons on the nitrogen or oxygen atoms of the carbamate could potentially assist in the displacement of the bromide leaving group, forming a cyclic intermediate. This phenomenon, also known as anchimeric assistance, can lead to an increased reaction rate compared to a similar molecule without the participating group.[6][8][9]

Summary of Reaction Conditions

The successful conjugation of this compound to a thiol-containing molecule is dependent on several key parameters. The following table summarizes representative conditions and expected outcomes based on literature for similar thiol-bromo conjugation reactions.

ParameterRecommended ConditionsExpected Outcome/Remarks
pH 7.0 - 9.5Higher pH favors the formation of the more nucleophilic thiolate anion. A pH range of 7.0-7.5 is often optimal to balance reactivity and minimize side reactions like disulfide bond formation.[5]
Solvent Aqueous buffers (e.g., PBS, HEPES, Borate) with an organic co-solvent (e.g., DMSO, DMF)The aqueous buffer maintains the pH and the solubility of the thiol-containing biomolecule. The organic co-solvent is used to dissolve the this compound.[5][10]
Temperature Room Temperature (20-25 °C) or 37 °CThe reaction generally proceeds efficiently at room temperature. Gentle heating to 37 °C can increase the reaction rate.[11]
Stoichiometry 1.1 - 10 fold molar excess of this compoundA slight to moderate excess of the PEG reagent is often used to drive the reaction to completion, especially when dealing with precious biomolecules.[5]
Reaction Time 1 - 24 hoursReaction completion can vary depending on the specific substrates and conditions. The progress can be monitored by techniques like HPLC or LC-MS.[12]
Reducing Agents TCEP (optional)If the thiol is part of a disulfide bond (e.g., in peptides or proteins), a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used to generate the free thiol. TCEP is often preferred as it does not need to be removed before conjugation with alkyl halides.[5][13]
Yield >90% (for small molecules and polymers)High coupling efficiencies are characteristic of this click reaction.[2][3] For complex bioconjugations, yields may vary.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Dissolve thiol-containing molecule in aqueous buffer (pH 7.0-8.0) C (Optional) Add TCEP to reduce disulfide bonds D Add this compound stock solution to the thiol solution A->D B Prepare a stock solution of this compound in DMSO or DMF C->D E Incubate at room temperature for 1-24 hours with gentle mixing D->E F Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC E->F G Characterize the final conjugate by LC-MS or MALDI-TOF to confirm mass F->G H Assess purity by HPLC G->H

Caption: Workflow for the thiol-bromo conjugation of this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the conjugation of a cysteine-containing peptide to this compound. The amounts and volumes should be scaled according to the specific application.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), 100 mM, pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional)

  • Purification column (e.g., size-exclusion or C18 RP-HPLC)

  • Analytical instruments (HPLC, LC-MS)

Procedure:

  • Preparation of the Thiol-Containing Peptide:

    • Dissolve the cysteine-containing peptide in 100 mM PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides to free thiols.

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • To the peptide solution, add a 5 to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid denaturation of the peptide.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or shaking. The reaction can be allowed to proceed for up to 24 hours to ensure completion.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the desired conjugate and the disappearance of the starting materials.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the Cbz-PEG2-peptide conjugate from excess reagents and byproducts.

    • For peptides, reverse-phase HPLC (RP-HPLC) is a common and effective purification method.

    • For larger proteins, size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted this compound.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final conjugate.

    • Use LC-MS or MALDI-TOF mass spectrometry to verify the molecular weight of the Cbz-PEG2-peptide conjugate.

    • Assess the purity of the conjugate using analytical RP-HPLC.

Storage:

Store the purified conjugate in a suitable buffer at -20°C or -80°C for long-term stability. Avoid multiple freeze-thaw cycles.

References

Application Notes and Protocols for Cbz Deprotection of Cbz-PEG2-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the carboxybenzyl (Cbz or Z) group from Cbz-PEG2-bromide conjugates. The presence of a bromide functionality necessitates careful selection of the deprotection method to avoid unwanted side reactions, such as reduction or dehalogenation. This guide focuses on chemoselective methods that preserve the integrity of the bromide group while efficiently removing the Cbz protecting group.

Introduction

The Cbz group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions. However, its removal often involves catalytic hydrogenation, a method that is incompatible with reducible functional groups like alkyl bromides. For molecules such as this compound, alternative deprotection strategies are required to ensure the desired product is obtained with high yield and purity. This note explores two primary chemoselective deprotection methods: acid-mediated cleavage and thiol-mediated deprotection.

Deprotection Method Selection

The choice of deprotection method is critical for substrates containing sensitive functional groups. For this compound, standard catalytic hydrogenolysis (e.g., H₂/Pd-C) is not recommended due to the high risk of debromination. The following decision tree can guide the selection of an appropriate method.

G Decision Tree for Cbz Deprotection of this compound cluster_start cluster_sensitivity cluster_acid cluster_thiol start Start: This compound sensitivity Is the PEG2-bromide moiety sensitive to strong acid? start->sensitivity acid_deprotection Acid-Mediated Deprotection sensitivity->acid_deprotection No thiol_deprotection Thiol-Mediated Deprotection sensitivity->thiol_deprotection Yes acid_reagents Reagents: - HBr in Acetic Acid - AlCl₃ in HFIP acid_deprotection->acid_reagents thiol_reagents Reagents: - Sodium Thiomethoxide in DMF - 2-Mercaptoethanol with a base thiol_deprotection->thiol_reagents

Caption: Decision tree for selecting a Cbz deprotection method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended Cbz deprotection methods for substrates containing halides.

Deprotection MethodReagentsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Compatibility with Alkyl Bromide
Acid-Mediated
HBr (33%) in Acetic AcidAcetic AcidRoom Temp1 - 485 - 95Good
AlCl₃HFIPRoom Temp2 - 1690 - 98Excellent[1][2]
Thiol-Mediated
Sodium ThiomethoxideDMF752 - 680 - 90Good
2-Mercaptoethanol, K₃PO₄DMA754 - 885 - 95Good[3][4]

Note: Yields and reaction times are substrate-dependent and may require optimization.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for a Cbz deprotection experiment.

G General Experimental Workflow for Cbz Deprotection cluster_workflow A 1. Dissolve This compound in appropriate solvent B 2. Add Deprotection Reagent(s) A->B C 3. Monitor Reaction (TLC, LC-MS) B->C D 4. Reaction Quench & Work-up C->D E 5. Product Isolation & Purification D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for a Cbz deprotection experiment.

Protocol 1: Acid-Mediated Deprotection with HBr in Acetic Acid

This protocol describes the deprotection of the Cbz group using a solution of hydrogen bromide in acetic acid.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the this compound (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • To the stirred solution, add 33% HBr in acetic acid (5-10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully pour the reaction mixture into a flask containing ice-cold diethyl ether to precipitate the amine hydrobromide salt.

  • Filter the precipitate and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in water and neutralize with a saturated solution of NaHCO₃ until the pH is basic (pH 8-9).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG2-bromide. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

This method utilizes the Lewis acid aluminum chloride in hexafluoroisopropanol (HFIP) for a mild and highly selective deprotection.[1][2]

Materials:

  • This compound

  • Aluminum chloride (AlCl₃)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the this compound (1 equivalent) in HFIP.

  • To this solution, add aluminum chloride (2-3 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography to yield the pure amine-PEG2-bromide.

Protocol 3: Thiol-Mediated Deprotection with 2-Mercaptoethanol

This protocol employs a nucleophilic thiol to cleave the Cbz group, offering a mild alternative to acidic conditions.[3][4]

Materials:

  • This compound

  • 2-Mercaptoethanol

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMA)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1 equivalent) in DMA, add potassium phosphate (2-3 equivalents) and 2-mercaptoethanol (5-10 equivalents).

  • Heat the reaction mixture to 75 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic phase sequentially with water (3 times) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amine-PEG2-bromide.

Chemical Reaction Visualization

The deprotection of a Cbz group proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (in the case of hydrogenolysis) or a benzyl-captured species.

G General Cbz Deprotection Reaction cluster_reaction Cbz_PEG_Br Cbz-NH-PEG2-Br reagents + Deprotection Reagents Amine_PEG_Br H₂N-PEG2-Br Cbz_PEG_Br->Amine_PEG_Br [Deprotection Conditions] byproducts + Byproducts (e.g., Toluene, CO₂, Benzyl-thiol, etc.)

Caption: The general chemical transformation in Cbz deprotection.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HBr in acetic acid is highly corrosive. Handle with extreme care.

  • Aluminum chloride is a moisture-sensitive and corrosive solid.

  • 2-Mercaptoethanol has a strong, unpleasant odor and is toxic. Handle with care in a fume hood.

  • HFIP is a corrosive and volatile solvent.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Labeling Peptides with Cbz-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its circulating half-life, and reduce its immunogenicity. This document provides a detailed guide for the labeling of peptides with Cbz-PEG2-bromide, a bifunctional linker containing a carbobenzyloxy (Cbz) protecting group and a reactive bromide.

The alkylation of peptides with bromo-functionalized PEG reagents typically targets nucleophilic amino acid residues such as cysteine, lysine, histidine, or the N-terminal amine. The reactivity is dependent on the pH of the reaction medium, with alkaline conditions favoring the deprotonation of target residues, thereby increasing their nucleophilicity. This protocol focuses on the site-specific modification of a cysteine residue within a peptide sequence.

Experimental Workflow

The overall workflow for labeling a peptide with this compound involves several key stages, from initial reaction to final product characterization. The process begins with the dissolution of the peptide and the PEGylating reagent, followed by the conjugation reaction under controlled pH and temperature. The resulting PEGylated peptide is then purified to remove unreacted starting materials and byproducts. Finally, the purified conjugate is characterized to confirm its identity and purity.

Workflow Experimental Workflow for Peptide Labeling with this compound A Peptide and this compound Preparation B Peptide Labeling Reaction A->B Dissolution in appropriate buffer C Quenching of Reaction B->C Addition of quenching agent D Purification of Cbz-PEG2-Peptide C->D e.g., RP-HPLC E Characterization of Conjugate D->E e.g., LC-MS, MALDI-TOF F Lyophilization and Storage E->F Final product preparation

Caption: A flowchart illustrating the key steps in the labeling of a peptide with this compound.

Experimental Protocols

Materials
  • Peptide containing a cysteine residue (lyophilized powder)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5

  • Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • Solvent A for RP-HPLC: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B for RP-HPLC: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

Peptide Labeling Reaction
  • Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.

  • Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature to consume any unreacted this compound.

Purification of Cbz-PEG2-Peptide Conjugate

The purification of the Cbz-PEG2-labeled peptide is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

  • HPLC Conditions:

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient: A linear gradient of Solvent B into Solvent A is typically used. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized. A general gradient could be 5-65% Solvent B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the PEGylated peptide peak, which is expected to elute later than the unlabeled peptide due to the increased hydrophobicity of the Cbz-PEG2 moiety.

  • Solvent Evaporation: Remove the acetonitrile from the collected fractions using a centrifugal evaporator.

  • Lyophilization: Lyophilize the aqueous fractions to obtain the purified Cbz-PEG2-peptide as a fluffy white powder.

Characterization of the Cbz-PEG2-Peptide Conjugate

The identity and purity of the final product should be confirmed using mass spectrometry and analytical RP-HPLC.

  • Mass Spectrometry:

    • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Result: The observed molecular weight should correspond to the theoretical molecular weight of the peptide plus the mass of the Cbz-PEG2 moiety.

  • Analytical RP-HPLC:

    • Conditions: Use the same column and solvent system as for the preparative HPLC, but with a faster gradient to assess purity.

    • Expected Result: A single major peak corresponding to the purified Cbz-PEG2-peptide conjugate.

Data Presentation

The following table summarizes the expected quantitative data for a typical labeling reaction of a model peptide with this compound.

ParameterValue
Reaction Conditions
Peptide Concentration2 mg/mL
This compound Molar Excess10-fold
Reaction Time3 hours
Reaction Temperature25°C
Reaction pH7.5
Purification
Purification MethodRP-HPLC (C18 column)
Yield60-80% (based on starting peptide)
Characterization
Purity (by analytical HPLC)>95%
Expected Mass Shift (Da)+ Mass of Cbz-PEG2- moiety
Observed Mass (by MS)Theoretical Mass ± 1 Da

Signaling Pathway Diagram

While this application note describes a chemical labeling process and not a biological signaling pathway, a logical relationship diagram can be used to illustrate the decision-making process for optimizing the labeling reaction.

Optimization Optimization Strategy for Peptide Labeling Start Initial Labeling Attempt Check_Conversion Check Reaction Conversion by HPLC/MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 80% Good_Conversion Sufficient Conversion Check_Conversion->Good_Conversion >= 80% Increase_Excess Increase Molar Excess of this compound Low_Conversion->Increase_Excess Increase_Time Increase Reaction Time Low_Conversion->Increase_Time Increase_pH Increase Reaction pH (if compatible with peptide) Low_Conversion->Increase_pH Proceed_Purification Proceed to Purification Good_Conversion->Proceed_Purification Increase_Excess->Check_Conversion Increase_Time->Check_Conversion Increase_pH->Check_Conversion

Caption: A diagram showing the logical steps for optimizing the peptide labeling reaction.

Application Notes and Protocols for Surface Modification of Nanoparticles using Cbz-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. This document provides detailed application notes and experimental protocols for the use of a heterobifunctional linker, Cbz-PEG2-bromide, for the surface modification of nanoparticles.

This compound is a versatile linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal bromide. The bromide serves as a reactive group for covalent attachment to the nanoparticle surface via nucleophilic substitution. Subsequent deprotection of the Cbz group reveals a primary amine, which can be further functionalized with targeting ligands, imaging agents, or therapeutic molecules. This three-step modification process allows for a modular and controlled approach to nanoparticle functionalization.

Key Applications

The use of this compound for nanoparticle surface modification is beneficial for:

  • "Stealth" Properties: The PEG linker creates a hydrophilic shield, prolonging the circulation half-life of the nanoparticles in vivo.

  • Controlled Functionalization: The protected amine allows for the sequential attachment of different molecules, providing precise control over the final nanoparticle design.

  • Versatile Platform: The terminal amine, once deprotected, serves as a universal conjugation point for a wide range of functional moieties, including antibodies, peptides, small molecules, and fluorescent dyes.

  • Targeted Drug Delivery: Attachment of specific targeting ligands can direct the nanoparticles to desired tissues or cells, enhancing therapeutic efficacy and reducing off-target effects.

Experimental Protocols

This section provides detailed protocols for a three-stage process of nanoparticle surface modification using this compound. The protocols are generalized for two common types of nanoparticle cores: thiol-functionalized gold nanoparticles (AuNPs) and amine-functionalized silica nanoparticles (SiO2-NPs).

Protocol 1: Attachment of this compound to Nanoparticle Surface

This protocol describes the covalent attachment of the this compound linker to the nanoparticle surface. The bromide end of the linker reacts with nucleophilic groups on the nanoparticle.

Materials:

  • Thiol-functionalized gold nanoparticles (AuNP-SH) or Amine-functionalized silica nanoparticles (SiO2-NP-NH2)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA) for amine-functionalized NPs, or a mild base like Potassium Carbonate for thiol-functionalized NPs)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Purification system (e.g., centrifuge for nanoparticles, dialysis tubing, or tangential flow filtration system)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure for Thiol-Functionalized Gold Nanoparticles (AuNP-SH):

  • Preparation: Disperse a known concentration of AuNP-SH in the anhydrous solvent in the reaction vessel.

  • Reagent Addition: Add a 10 to 50-fold molar excess of this compound to the nanoparticle suspension.

  • Base Addition: Add a 2 to 3-fold molar excess of a mild base (e.g., K2CO3) relative to the this compound.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Centrifuge the reaction mixture to pellet the AuNPs.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in fresh solvent and repeat the washing step at least three times.

    • Finally, resuspend the purified Cbz-PEG2-AuNPs in PBS.

Procedure for Amine-Functionalized Silica Nanoparticles (SiO2-NP-NH2):

  • Preparation: Disperse a known concentration of SiO2-NP-NH2 in the anhydrous solvent in the reaction vessel.

  • Reagent Addition: Add a 10 to 50-fold molar excess of this compound to the nanoparticle suspension.

  • Base Addition: Add a 2 to 3-fold molar excess of Triethylamine (TEA) relative to the this compound.

  • Reaction: Stir the reaction mixture at 50-60 °C for 12-24 hours under an inert atmosphere.

  • Purification:

    • Centrifuge the reaction mixture to pellet the SiO2-NPs.

    • Wash the pellet sequentially with the reaction solvent, ethanol, and finally water to remove unreacted reagents and byproducts. Repeat each wash step three times.

    • Resuspend the purified Cbz-PEG2-SiO2-NPs in PBS.

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to expose the primary amine on the nanoparticle surface using catalytic hydrogenation.

Materials:

  • Cbz-PEG2-functionalized nanoparticles (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen generator)

  • Solvent (e.g., Methanol or Ethanol)

  • Reaction vessel suitable for hydrogenation (e.g., a thick-walled flask or a Parr hydrogenator)

  • Inert gas for purging (e.g., Nitrogen or Argon)

  • Filtration system to remove the catalyst (e.g., syringe filter with a 0.22 µm PTFE membrane)

Procedure:

  • Preparation: Disperse the Cbz-PEG2-functionalized nanoparticles in the chosen alcohol-based solvent in the hydrogenation vessel.

  • Catalyst Addition: Carefully add Pd/C catalyst to the nanoparticle suspension (typically 5-10% by weight relative to the nanoparticles).

  • Hydrogenation:

    • Seal the reaction vessel and purge with an inert gas.

    • Introduce hydrogen gas (typically at balloon pressure or slightly above atmospheric pressure).

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing for the presence of the Cbz group (e.g., by UV-Vis spectroscopy, looking for the disappearance of the aromatic absorbance).

  • Catalyst Removal:

    • Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Keep the filter cake moist.

  • Purification:

    • Centrifuge the filtrate to pellet the amine-functionalized nanoparticles (NH2-PEG2-NPs).

    • Wash the nanoparticles with fresh solvent to remove any residual catalyst or byproducts.

    • Resuspend the purified NH2-PEG2-NPs in PBS.

Protocol 3: Conjugation of a Functional Moiety via Amine-Reactive Crosslinking

This protocol describes the attachment of a functional molecule (e.g., a targeting ligand) containing a carboxylic acid to the amine-functionalized nanoparticles using N-Hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • Amine-functionalized nanoparticles (NH2-PEG2-NPs from Protocol 2)

  • Functional molecule with a carboxylic acid group (e.g., a targeting peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (as in Protocol 1)

Procedure:

  • Activation of the Functional Molecule:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the functional molecule.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Nanoparticles:

    • Add the activated functional molecule solution to the suspension of NH2-PEG2-NPs in Coupling Buffer. A typical molar ratio is 10-50 fold excess of the activated molecule to the estimated number of amine groups on the nanoparticles.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quenching: Add a small volume of Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation, dialysis, or tangential flow filtration to remove unreacted molecules and byproducts.

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Data Presentation: Characterization of Modified Nanoparticles

The successful modification of nanoparticles at each stage should be confirmed by various characterization techniques. The following tables provide representative data for the expected changes in key physicochemical properties of 50 nm gold nanoparticles throughout the modification process.

Table 1: Physicochemical Characterization of Modified Gold Nanoparticles

Stage of ModificationHydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
Bare AuNP-SH52.3 ± 1.50.18-25.4 ± 2.1
Cbz-PEG2-AuNP65.8 ± 2.10.15-15.1 ± 1.8
NH2-PEG2-AuNP66.5 ± 2.30.16+5.2 ± 1.5
Ligand-PEG2-AuNP72.1 ± 2.80.19-8.9 ± 2.0

Table 2: Surface Chemistry Analysis of Modified Gold Nanoparticles

Stage of ModificationKey Spectroscopic Signature (Technique)Surface Amine Density (amines/nm²)
Bare AuNP-SHS-H stretch ~2550 cm⁻¹ (FTIR)N/A
Cbz-PEG2-AuNPAromatic C-H stretches ~3030 cm⁻¹, C=O stretch ~1700 cm⁻¹ (FTIR); N 1s peak (XPS)N/A
NH2-PEG2-AuNPDisappearance of Cbz-related peaks (FTIR); Presence of primary amine N-H bends ~1600 cm⁻¹ (FTIR)2.5 ± 0.3
Ligand-PEG2-AuNPAppearance of amide I and II bands ~1650 cm⁻¹ and ~1550 cm⁻¹ (FTIR)N/A

Visualization of Workflows and Concepts

Experimental Workflow

G cluster_0 Stage 1: Linker Attachment cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Functionalization NP Nanoparticle Core (AuNP-SH or SiO2-NP-NH2) Reaction1 Nucleophilic Substitution NP->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (Centrifugation/Washing) Reaction1->Purification1 NP_Cbz Cbz-PEG2-Nanoparticle Hydrogenation Catalytic Hydrogenation (H2, Pd/C) NP_Cbz->Hydrogenation Purification1->NP_Cbz Purification2 Purification (Filtration/Centrifugation) Hydrogenation->Purification2 NP_NH2 NH2-PEG2-Nanoparticle Reaction2 Amide Coupling NP_NH2->Reaction2 Purification2->NP_NH2 Ligand Targeting Ligand (-COOH) Activation EDC/NHS Activation Ligand->Activation Activation->Reaction2 Purification3 Purification (Dialysis/TFF) Reaction2->Purification3 NP_Ligand Functionalized Nanoparticle Purification3->NP_Ligand

Caption: Workflow for nanoparticle surface modification.

Logical Relationship of Components

G cluster_0 Assembly NP Nanoparticle Core e.g., Gold, Silica, Polymer FinalNP Final Functionalized Nanoparticle Linker This compound Cbz-NH- -PEG2- -Br Linker:f2->NP Covalent Bond (Thioether or Amine) Ligand Functional Moiety e.g., Targeting Ligand, Drug, Dye Ligand->Linker:f0 Amide Bond (post-deprotection)

Caption: Component relationships in the final nanoparticle.

Potential Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which a functionalized nanoparticle, targeting the Epidermal Growth Factor Receptor (EGFR), could modulate downstream signaling pathways, potentially leading to apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation NP Ligand-NP NP->EGFR Binding & Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 AKT->Caspase9 Inhibition mTOR->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EGFR signaling inhibition by a targeted nanoparticle.

Application Notes and Protocols: Bioconjugation of Cbz-PEG2-bromide to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern drug development, enabling the precise linkage of molecules to impart desired therapeutic or diagnostic properties. The covalent modification of cysteine residues within proteins and peptides is a widely utilized strategy due to the high nucleophilicity of the thiol side chain. This document provides detailed application notes and protocols for the bioconjugation of Cbz-PEG2-bromide to cysteine residues.

The carboxybenzyl (Cbz) protecting group offers a stable linkage, while the short di-ethylene glycol (PEG2) spacer enhances solubility and provides spatial separation between the conjugated molecules. The bromide serves as a good leaving group for nucleophilic substitution by the cysteine thiol. This conjugation strategy is relevant for the development of antibody-drug conjugates (ADCs), PEGylated proteins for improved pharmacokinetics, and fluorescently labeled biomolecules for diagnostic purposes.[1] Cysteine's relatively low abundance and high reactivity make it an ideal target for site-specific protein modification.[2]

Reaction Mechanism

The bioconjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromide. The bromide ion is subsequently displaced, forming a stable thioether bond between the PEG linker and the cysteine side chain.

For the reaction to proceed efficiently, the pH of the reaction buffer is critical. A pH between 7.0 and 8.5 is typically optimal to ensure a sufficient concentration of the more nucleophilic thiolate anion while maintaining protein stability.

Applications

The covalent attachment of Cbz-PEG2 linkers to cysteine residues has several key applications in drug development and research:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • PEGylation: Conjugation of this PEG derivative can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, solubility, and in vivo half-life.

  • Biomolecule Labeling: A functional group can be attached to the Cbz-PEG2 linker for subsequent labeling with imaging agents or other reporter molecules.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, including stoichiometry, pH, temperature, and reaction time, is recommended for each specific application.

Materials and Reagents
  • Cysteine-containing protein or peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (if necessary)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Analytical instruments (e.g., mass spectrometer, HPLC)

Protocol 1: General Conjugation to a Cysteine-Containing Protein
  • Protein Preparation:

    • Dissolve the cysteine-containing protein in PBS buffer at a concentration of 1-10 mg/mL.

    • If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.

    • Remove the reducing agent using a desalting column or dialysis.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • To stop the reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine at a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of labeling and confirm the identity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3][4]

    • Assess the purity of the conjugate by HPLC.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the bioconjugation of halo-PEG reagents to cysteine residues. Note that these are representative values, and actual results may vary depending on the specific protein and reaction conditions.

ParameterTypical ValueMethod of Determination
Reaction Efficiency / Yield 40-80%HPLC, Mass Spectrometry
Degree of Labeling (DOL) 1-4 PEGs per proteinMass Spectrometry
Purity of Conjugate >95%HPLC (SEC or RP)
Molar Excess of Reagent 5-20 fold-
Reaction Time 2-16 hoursHPLC, Mass Spectrometry
Reaction pH 7.0 - 8.5-
Reaction Temperature 4 - 25 °C-

Visualizations

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Dissolution, Reduction if needed) Conjugation Bioconjugation (Mix Protein and Reagent) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (this compound in DMSO) Reagent_Prep->Conjugation Quenching Quenching (Add excess thiol) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for this compound conjugation.

G Reaction Mechanism Reactants Protein-SH + Cbz-NH-PEG2-Br Protein-S⁻ Transition Transition State Reactants:thiolate->Transition SN2 Attack Product Protein-S-PEG2-NH-Cbz + Br⁻ Transition->Product Bromide Departure

Caption: SN2 reaction mechanism of cysteine alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Cbz-PEG2-Bromide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Cbz-PEG2-bromide conjugation to biomolecules.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reaction pH is critical for the nucleophilicity of the target functional group. For cysteine thiols, a pH below 7.0 will result in a protonated, less reactive thiol group.[1]- For Cysteine Conjugation: Adjust the reaction buffer to a pH between 7.5 and 8.5. This ensures the deprotonation of the thiol group to the more nucleophilic thiolate anion.[1] - For Lysine Conjugation: A higher pH of 8.5-9.5 may be required to deprotonate the amine group, but be mindful of potential side reactions.
Ineffective Reduction of Disulfides (for cysteine conjugation): Cysteine residues may be forming disulfide bonds, rendering them unavailable for conjugation.- Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to cleave disulfide bonds prior to adding the this compound. TCEP is preferred over DTT as it does not react with alkyl bromides.[2]
Incorrect Molar Ratio: An insufficient amount of this compound will lead to incomplete conjugation.- Increase the molar excess of this compound to the target biomolecule. A common starting point is a 5 to 20-fold molar excess. Optimize this ratio for your specific application.
Low Reaction Temperature or Insufficient Time: The conjugation reaction may be too slow at low temperatures or with short incubation times.- Increase the reaction temperature to room temperature or 37°C.[1] - Extend the reaction time, monitoring the progress periodically to avoid side reactions.
Hydrolysis of this compound: Alkyl bromides can be susceptible to hydrolysis, especially at higher pH and temperature, reducing the amount of active reagent available for conjugation.[3]- Prepare the this compound solution immediately before use. - Avoid prolonged incubation at high pH and temperature.
Non-Specific Conjugation Reaction pH is too High: Elevated pH increases the nucleophilicity of other amino acid side chains, such as lysine and histidine, leading to off-target conjugation.[1]- Lower the reaction pH to the recommended range of 7.5-8.5 for cysteine-specific conjugation.[1]
Excessive Molar Ratio of PEG Reagent: A large excess of this compound can drive reactions with less nucleophilic sites.- Reduce the molar ratio of this compound to the biomolecule.
Prolonged Reaction Time: Extended reaction times can lead to the accumulation of side products.- Optimize the reaction time by monitoring the conjugation progress and stopping the reaction once the desired level of conjugation is achieved.
Protein Aggregation or Precipitation Change in Protein Solubility: The addition of the PEG chain can alter the solubility of the protein.- Perform the reaction in a buffer that is optimal for the final PEGylated product's stability. - Consider adding solubility-enhancing agents to the buffer.
Hydrophobic Interactions: The Cbz group may introduce hydrophobicity.- The PEG linker is intended to counteract this, but if aggregation is observed, the addition of a mild, non-ionic surfactant might be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a cysteine residue?

A1: The optimal pH for the alkylation of cysteine residues with haloacetyl reagents like this compound is typically between 7.5 and 8.5.[1] The reactivity of the cysteine's thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion. The pKa of a typical cysteine thiol in a protein is around 8.3, so a pH at or slightly above this value ensures a sufficient concentration of the reactive thiolate species for efficient conjugation.[1]

Q2: Can this compound react with other amino acids besides cysteine?

A2: Yes, while this compound is relatively specific for cysteine residues under optimal conditions, side reactions with other nucleophilic amino acid side chains can occur. These primarily include lysine (ε-amino group) and histidine (imidazole ring).[1] These side reactions are more likely to occur at higher pH values (above 9.0), with a large excess of the PEG reagent, or during prolonged reaction times.[1]

Q3: How can I quench the conjugation reaction?

A3: The reaction can be quenched by adding a small molecule with a free thiol group in excess.[1] Common quenching agents include dithiothreitol (DTT) or β-mercaptoethanol (BME). These reagents will react with any remaining unreacted this compound, preventing further modification of your biomolecule.[1]

Q4: What is the best method to purify the PEGylated protein?

A4: The choice of purification method depends on the properties of the protein and the degree of PEGylation. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated protein from the unreacted, smaller protein and excess PEG reagent.[5]

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with IEX resins. This change in chromatographic behavior can be exploited to separate PEGylated species from the unmodified protein.[5][6]

  • Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity and can be used on an analytical scale to identify PEGylation sites and separate positional isomers.[5]

Q5: How do I determine the efficiency of my conjugation reaction?

A5: The efficiency of a PEGylation reaction is typically assessed by determining the degree of PEGylation (the average number of PEG molecules per protein) and the percentage of conjugated protein.[5] Several analytical techniques can be used:

  • SDS-PAGE: A noticeable shift in the molecular weight of the PEGylated protein compared to the unmodified protein will be visible.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugated protein, allowing for the calculation of the number of attached PEG molecules.[7]

  • High-Performance Liquid Chromatography (HPLC): SEC or IEX-HPLC can be used to separate and quantify the different species in the reaction mixture (unmodified, mono-PEGylated, multi-PEGylated).[5]

Quantitative Data Summary

The following tables summarize the expected impact of key reaction parameters on conjugation efficiency. The provided values are typical ranges for alkyl halide-based PEGylation and may require optimization for specific proteins and applications.

Table 1: Effect of pH on Cysteine Conjugation Yield

pHExpected Mono-PEGylated Product YieldNotes
6.5LowThiol group is mostly protonated and less nucleophilic.
7.4ModerateA significant portion of thiols are in the reactive thiolate form.
8.2HighCloser to the pKa of cysteine thiols, leading to a higher concentration of the reactive thiolate anion.[8]
9.2High, but with increased multi-PEGylated productsIncreased risk of non-specific reactions with other nucleophilic residues like lysine.[8]

Table 2: Effect of Molar Ratio and Temperature on PEGylation

ParameterConditionExpected Outcome on Conjugation Yield
Molar Ratio (PEG:Protein) Low (e.g., 1:1)Low yield of mono-PEGylated product.
Moderate (e.g., 5:1)Good yield of mono-PEGylated product.
High (e.g., 20:1 or higher)Higher overall conjugation, but increased risk of multi-PEGylated and non-specific products.
Temperature 4°CSlow reaction rate, may require extended reaction times.
Room Temperature (~22°C)Moderate reaction rate, often a good starting point.
37°CFaster reaction rate, but may increase the risk of protein degradation or side reactions.

Experimental Protocols

Protocol 1: Cysteine-Specific Conjugation of a Protein with this compound

This protocol outlines a general procedure for the site-specific conjugation of this compound to a cysteine residue in a protein.

Materials:

  • Protein containing an accessible cysteine residue

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Reducing Agent (optional): 10 mM TCEP stock solution

  • Quenching Solution: 1 M DTT or BME stock solution

  • Anhydrous DMSO or DMF for dissolving the PEG reagent

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add TCEP to a final concentration of 1-5 mM and incubate at room temperature for 30-60 minutes.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-20 fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution (DTT or BME) to a final concentration that is in large excess to the initial amount of this compound (e.g., 10-20 mM).

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted PEG reagent is quenched.

  • Purification:

    • Purify the PEGylated protein from unreacted protein, excess PEG reagent, and quenching agent using an appropriate chromatography method such as SEC or IEX.[5]

  • Analysis:

    • Analyze the purified product using SDS-PAGE, mass spectrometry, and/or HPLC to confirm conjugation and determine the degree of PEGylation.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Dissolve in Buffer) reduction Reduction (optional) (with TCEP) protein_prep->reduction If needed conjugation Conjugation (Incubate) protein_prep->conjugation peg_prep This compound Preparation peg_prep->conjugation reduction->conjugation quenching Quenching (with DTT/BME) conjugation->quenching purification Purification (SEC/IEX) quenching->purification analysis Analysis (SDS-PAGE, MS, HPLC) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Low Conjugation Efficiency? check_yield Low or No Yield start->check_yield Yes check_specificity Non-Specific Conjugation start->check_specificity No, but... ph_issue Is pH optimal (7.5-8.5 for Cys)? check_yield->ph_issue adjust_ph Adjust Buffer pH ph_issue->adjust_ph No reduction_issue Are Disulfides Reduced (if applicable)? ph_issue->reduction_issue Yes add_tcep Add/Optimize TCEP reduction_issue->add_tcep No ratio_issue Is Molar Ratio Sufficient? reduction_issue->ratio_issue Yes increase_ratio Increase PEG Molar Ratio ratio_issue->increase_ratio No high_ph Is pH too high (>8.5)? check_specificity->high_ph lower_ph Lower Reaction pH high_ph->lower_ph Yes excess_peg Is PEG ratio too high? high_ph->excess_peg No decrease_ratio Decrease PEG Molar Ratio excess_peg->decrease_ratio Yes

Caption: Troubleshooting decision tree for this compound conjugation.

References

Common side reactions with Cbz-PEG2-bromide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-PEG2-bromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a carboxybenzyl (Cbz) protected amine group and a bromide group, separated by a two-unit polyethylene glycol (PEG) spacer. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG linker to various nucleophiles such as amines, thiols, and alcohols. The Cbz group is a stable protecting group for the amine functionality, which can be selectively removed under specific conditions to allow for further conjugation. This molecule is commonly used in bioconjugation, drug delivery, and the development of PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Q2: What are the key reactive sites on this compound?

There are two primary reactive sites on the this compound molecule:

  • The Bromide Group: The carbon atom attached to the bromine is electrophilic and is susceptible to nucleophilic attack. This is the primary site for conjugation to your target molecule.

  • The Cbz-Protected Amine: The Cbz group is generally stable but can be cleaved under specific conditions (e.g., catalytic hydrogenolysis, strong acids) to reveal a primary amine. This amine can then be used for subsequent reactions.

Q3: How should I store this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This guide addresses common side reactions that may occur when using this compound and provides strategies to minimize their occurrence.

Issue 1: Low Yield of the Desired Conjugated Product

Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material, or the prevalence of side reactions.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Insufficient Reaction Time or Temperature Optimize reaction time and temperature by performing small-scale trial reactions and monitoring progress using an appropriate analytical technique (e.g., HPLC, LC-MS).Nucleophilic substitution reactions can be slow, and insufficient time or energy may lead to incomplete conversion.
Hydrolysis of this compound Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).The bromide is susceptible to hydrolysis in the presence of water, which will lead to the formation of Cbz-PEG2-alcohol and reduce the amount of reactant available for conjugation.[1]
Degradation of the Nucleophile Ensure the stability of your nucleophile under the chosen reaction conditions (pH, temperature, solvent).If your target molecule is sensitive to the reaction conditions, it may degrade, leading to lower yields of the desired conjugate.
Suboptimal pH The optimal pH for the reaction will depend on the pKa of the nucleophile. For amine nucleophiles, a pH slightly above the pKa is often optimal to ensure a significant portion is in the deprotonated, nucleophilic form. For thiols, a pH of 7-8 is generally effective.The nucleophilicity of many functional groups is pH-dependent.
Issue 2: Presence of an Elimination Byproduct

An elimination reaction can compete with the desired nucleophilic substitution, leading to the formation of a Cbz-PEG-ene byproduct. This is more likely to occur with sterically hindered or strong bases.

Reaction Scheme:

G cluster_main Competition Between Substitution (SN2) and Elimination (E2) cluster_sn2 Substitution (Desired) cluster_e2 Elimination (Side Reaction) Reactant Cbz-NH-PEG2-CH2-CH2-Br SN2_Product Cbz-NH-PEG2-CH2-CH2-Nu Reactant->SN2_Product SN2 E2_Product Cbz-NH-PEG2-CH=CH2 Reactant->E2_Product E2 Nucleophile Nucleophile (Nu:⁻) Base Base (B:⁻) BH B-H Br_ion Br⁻

Diagram 1. Competing SN2 and E2 reaction pathways.

Troubleshooting Elimination:

Possible Cause Recommended Action Explanation
Use of a Strong or Sterically Hindered Base If a base is required, use a non-nucleophilic, sterically non-hindered base (e.g., diisopropylethylamine - DIPEA) in stoichiometric amounts. Avoid strong, bulky bases like potassium tert-butoxide.[2][3][4][5][6]Strong and bulky bases favor the E2 elimination pathway over the SN2 substitution pathway.[2][3][4][5][6]
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can favor elimination over substitution.
Issue 3: Premature Cleavage of the Cbz Protecting Group

The Cbz group is generally stable but can be sensitive to certain conditions, leading to the formation of an unprotected amine and potential for further unwanted reactions.

Troubleshooting Cbz Cleavage:

Possible Cause Recommended Action Explanation
Presence of Catalytic Metals Ensure all glassware and reagents are free from trace metals, especially palladium, platinum, and nickel.The Cbz group is readily cleaved by catalytic hydrogenolysis.[7][8]
Strongly Acidic or Basic Conditions Maintain a neutral or mildly basic pH during the reaction. Avoid strong acids or bases.[7]While generally stable, the Cbz group can be cleaved under harsh acidic or basic conditions.[7]
Reaction with Soft Nucleophiles Be aware that some soft nucleophiles, like thiols, can potentially attack the benzylic carbon of the Cbz group, leading to its cleavage. This is generally a slower process.While less common, nucleophilic attack on the Cbz group can occur.
Issue 4: Formation of Multiple PEGylated Species

If your nucleophile has multiple reactive sites, you may observe the formation of di- or multi-PEGylated products.

Troubleshooting Multiple PEGylations:

Possible Cause Recommended Action Explanation
Multiple Reactive Sites on the Nucleophile Use a sub-stoichiometric amount of this compound relative to the nucleophile to favor mono-PEGylation.By limiting the amount of the PEGylating agent, you can statistically favor the modification of only one site per molecule.
Lack of Site-Selectivity If possible, use protecting groups on your nucleophile to block all but the desired reaction site.Orthogonal protecting group strategies can ensure that the PEGylation occurs at a specific location.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the conjugation of this compound to a primary or secondary amine.

  • Dissolve the Amine: Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) to a concentration of 10-50 mg/mL.

  • Add Base (if necessary): If the amine is in a salt form (e.g., hydrochloride), add 1.1-1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Add this compound: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature to 50°C. Monitor the reaction progress by HPLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be purified by standard chromatographic techniques such as reversed-phase HPLC or silica gel chromatography.

G cluster_workflow General Workflow for Amine Conjugation start Dissolve Amine Substrate add_base Add Base (if needed) start->add_base add_peg Add this compound add_base->add_peg react Stir at RT - 50°C add_peg->react monitor Monitor by HPLC/LC-MS react->monitor monitor->react Incomplete workup Work-up and Purify monitor->workup Complete end Isolated Product workup->end

Diagram 2. Workflow for amine conjugation.
Protocol for Monitoring Reaction Progress by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (for the Cbz group) and/or a charged aerosol detector (CAD) for universal detection of non-volatile analytes.[9][10]

  • Analysis: Monitor the disappearance of the this compound peak and the appearance of the product peak. The retention time of the product will typically be different from the starting material.

Quantitative Data Summary

The following table provides representative data for a typical reaction of this compound with a generic primary amine, illustrating the potential impact of side reactions on product yield and purity.

Reaction Condition Desired Product Yield (%) Elimination Byproduct (%) Hydrolyzed PEG (%) Purity of Desired Product (%)
Optimized 85< 2< 5> 95
High Temperature (80°C) 6015< 5~80
Strong Base (t-BuOK) 2065< 5< 30
Aqueous Solvent 50< 240~90

Note: These are illustrative values and actual results will vary depending on the specific nucleophile, solvent, and reaction conditions.

This technical support center provides a foundational understanding of the common challenges and solutions when working with this compound. For specific applications, further optimization of reaction conditions is highly recommended.

References

Troubleshooting incomplete Cbz deprotection from PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cbz Protecting Group Chemistry

Welcome to the technical support center for troubleshooting issues related to Carboxybenzyl (Cbz) protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals.

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the deprotection of Cbz groups, particularly when attached to Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Cbz deprotection from a PEG linker?

Incomplete Cbz deprotection from PEGylated substrates typically stems from a few common issues:

  • Catalyst Inactivation (Poisoning): The most frequent cause is the deactivation of the palladium catalyst. PEG linkers or impurities can chelate the palladium, or sulfur- and nitrogen-containing functional groups on the substrate can irreversibly bind to the catalyst surface, blocking active sites.

  • Steric Hindrance: The bulky, flexible nature of the PEG chain can physically block the Cbz group, preventing it from accessing the catalytic surface. This effect becomes more pronounced with longer or more branched PEG chains.

  • Poor Substrate Solubility: For catalytic hydrogenation, the substrate must be soluble in the reaction solvent to ensure efficient interaction with the heterogeneous catalyst. PEGylated molecules may have unique solubility profiles that require solvent optimization.

  • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, cyclohexene) may be depleted before the reaction is complete. For reactions using H₂ gas, poor gas diffusion into the reaction mixture can limit the reaction rate.

Q2: My standard hydrogenolysis protocol (H₂/Pd/C) is failing for my PEGylated compound. What should I try first?

When standard hydrogenolysis is inefficient, a logical troubleshooting workflow can help identify the root cause and solution.

G start Incomplete Deprotection with H₂/Pd/C check_catalyst 1. Increase Catalyst Loading (e.g., from 10 mol% to 20-50 mol%) start->check_catalyst check_solvent 2. Change Solvent System (e.g., MeOH, EtOH, THF, EtOAc, or mixtures with AcOH) start->check_solvent check_pressure 3. Increase H₂ Pressure (e.g., from 1 atm to 50 psi) start->check_pressure transfer_hydro Switch to Transfer Hydrogenation (e.g., Ammonium Formate, Cyclohexadiene) check_catalyst->transfer_hydro If still incomplete end_node Successful Deprotection check_catalyst->end_node If successful check_solvent->transfer_hydro If still incomplete check_solvent->end_node If successful check_pressure->transfer_hydro If still incomplete check_pressure->end_node If successful lewis_acid Use Acid-Mediated Deprotection (e.g., HBr/AcOH, TMSI, AlCl₃) transfer_hydro->lewis_acid If reaction remains sluggish or catalyst poisoning is suspected nucleophilic Use Nucleophilic Deprotection (e.g., 2-Mercaptoethanol) transfer_hydro->nucleophilic If acid-labile groups are present transfer_hydro->end_node If successful lewis_acid->end_node nucleophilic->end_node

A troubleshooting workflow for incomplete Cbz deprotection.
Q3: Are there alternatives to palladium-catalyzed hydrogenolysis for Cbz deprotection?

Yes, several alternative methods can be effective, especially when hydrogenolysis fails.[1][2] These are particularly useful for substrates with functional groups that are sensitive to reduction (e.g., alkynes, nitro groups) or when catalyst poisoning is a persistent issue.[2]

  • Acid-Mediated Deprotection: Strong acids can cleave the Cbz group. Common reagents include HBr in acetic acid, trimethylsilyl iodide (TMSI), and aluminum chloride (AlCl₃).[2] These methods are advantageous as they are metal-free and scalable.[1]

  • Nucleophilic Deprotection: Certain nucleophiles can deprotect Cbz groups. For example, 2-mercaptoethanol with a base like potassium phosphate in DMA has been shown to be effective, especially for substrates with sensitive functionalities.[2]

Troubleshooting Guides & Data

Guide 1: Optimizing Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common method for Cbz removal due to its clean byproducts (toluene and CO₂).[3] However, its efficiency is highly dependent on reaction conditions.

Problem: Low yield despite using 10% Pd/C and H₂ gas.

Solutions & Comparative Data:

The choice of hydrogen source and catalyst loading can dramatically impact reaction time and yield. The table below summarizes a study on optimizing conditions for N-Cbz deprotection.

EntryCatalyst (wt%)Hydrogen Source (equiv.)SolventTimeYield (%)
11% Pd/CNaBH₄ (10)Methanol120 min20
23% Pd/CNaBH₄ (6)Methanol120 min65
35% Pd/CNaBH₄ (4)Methanol120 min76
410% Pd/CNaBH₄ (1)Methanol5 min98
510% Pd/CAmmonium FormateMethanol8-10 h56-66

Data adapted from studies on N-Cbz aniline and DHPM esters.[4][5]

Key Takeaways:

  • Increasing the catalyst loading can significantly improve reaction rates and yields.[5]

  • Using a hydrogen transfer reagent like NaBH₄ can be much faster and more efficient than traditional transfer agents like ammonium formate or even H₂ gas in some cases.[4][5]

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation with NaBH₄

This protocol describes a rapid and efficient method for Cbz deprotection using sodium borohydride as an in situ hydrogen source.[5]

Materials:

  • N-Cbz protected PEG-amine substrate

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Borohydride (NaBH₄)

  • Celite

Procedure:

  • Dissolution: Dissolve the N-Cbz protected PEG-amine (1 equivalent) in methanol.

  • Catalyst Addition: Add 10% Pd/C (10 wt% of the substrate) to the solution.

  • Initiation: Cool the mixture in an ice bath. Carefully and portion-wise, add NaBH₄ (1-2 equivalents) to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-15 minutes.[5]

  • Workup: Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected PEG-amine. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: Acid-Mediated Cbz Deprotection with IPA·HCl

This protocol is a metal-free alternative suitable for large-scale synthesis where residual palladium must be avoided.[1]

Materials:

  • N-Cbz protected PEG-amine substrate

  • Isopropanol hydrochloride (IPA·HCl) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the N-Cbz protected substrate and the IPA·HCl solution at room temperature (20-30°C).[1]

  • Heating: Heat the reaction mixture to 65-75°C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.[1]

  • Solvent Removal: After completion, cool the reaction mass to 45-55°C and distill off the solvent under reduced pressure.[1]

  • Purification: Add ethyl acetate to the resulting crude material, stir, and then cool to room temperature to precipitate the product salt.[1]

  • Isolation: Filter the solid product, wash with cold ethyl acetate, and dry under vacuum.

Illustrative Diagram: Cbz Deprotection Mechanism

The following diagram illustrates the general mechanism of Cbz deprotection via palladium-catalyzed hydrogenolysis.

G cluster_0 Cbz Deprotection by Hydrogenolysis PEG_Cbz PEG-NH-Cbz + H₂ Catalyst Pd/C Catalyst PEG_Cbz->Catalyst 1. Adsorption onto catalyst surface Intermediate [Adsorbed Complex] Catalyst->Intermediate 2. Cleavage of benzyl C-O bond Products PEG-NH₂ + Toluene + CO₂ Intermediate->Products 3. Decarboxylation & Desorption

Mechanism of catalytic hydrogenolysis for Cbz deprotection.

References

Optimizing pH and buffer conditions for Cbz-PEG2-bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for reactions involving Cbz-PEG2-bromide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for reacting this compound with primary amines?

A1: For efficient reaction of this compound with primary amines (e.g., lysine residues on proteins), a pH range of 8.0 to 10.0 is generally recommended. The basic conditions ensure that the primary amine is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the carbon-bromine bond. Controlling the pH is crucial; a pH that is too low will result in protonated, non-nucleophilic amines, while a pH that is too high can lead to hydrolysis of the this compound and potential side reactions.[1]

Q2: What is the recommended buffer system for this compound reactions?

A2: Phosphate-buffered saline (PBS) and borate buffers are commonly used for PEGylation reactions. When working with amines, it is crucial to avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the this compound.

  • Phosphate buffer: Effective in the pH range of 6.5-7.5. Can influence the chemical exchange saturation transfer (CEST) contrast of amines.[2]

  • Borate buffer: Effective in the pH range of 8.0-10.0, which aligns well with the optimal pH for amine alkylation.

  • Bicarbonate/Carbonate buffer: Can also be used to maintain a basic pH.

The choice of buffer can influence reaction kinetics, so it is advisable to screen a few options to find the optimal conditions for your specific application.

Q3: How stable is the Cbz protecting group during the reaction?

A3: The Carbobenzyloxy (Cbz) group is known to be stable under a wide range of conditions, including the basic conditions required for the PEGylation reaction. It is generally stable to basic and most aqueous acidic media.[1][3][4] However, it can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenolysis.[1] Therefore, under the recommended reaction conditions for PEGylation (pH 8-10), the Cbz group should remain intact.

Q4: What are the primary side reactions to be aware of?

A4: The two main side reactions to consider are:

  • Hydrolysis of this compound: In aqueous buffers, the bromide can be hydrolyzed to a hydroxyl group, rendering the reagent inactive. This hydrolysis is more prevalent at higher pH values and temperatures.

  • Over-PEGylation (Multiple Alkylations): If the target molecule contains multiple reactive amines, or if the product of the first PEGylation is more nucleophilic than the starting material, multiple PEG chains may be attached. This can be controlled by optimizing the stoichiometry of reactants, reaction time, and pH.

Q5: How can I monitor the progress of my PEGylation reaction?

A5: The progress of the reaction can be monitored by various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the unreacted protein/peptide, the PEGylated product(s), and excess PEG reagent.

  • Mass Spectrometry (MS): To confirm the identity and mass of the PEGylated product.

  • SDS-PAGE: For proteins, an increase in molecular weight upon PEGylation can be visualized.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low PEGylation Efficiency 1. pH is too low: The target amine is protonated and not sufficiently nucleophilic. 2. Hydrolysis of this compound: The reagent has been inactivated by hydrolysis prior to or during the reaction. 3. Suboptimal buffer: The buffer may be interfering with the reaction. 4. Steric hindrance: The target amine may be in a sterically hindered environment.1. Increase the pH of the reaction mixture to be within the 8.0-10.0 range. Perform a pH optimization study. 2. Prepare fresh solutions of this compound immediately before use. Minimize the time the reagent is in aqueous buffer before adding the target molecule. Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis. 3. Switch to a different non-amine-containing buffer , such as borate or bicarbonate. 4. Increase the reaction time or temperature. Consider using a longer PEG linker to overcome steric hindrance.
Over-PEGylation (Multiple PEG attachments) 1. High molar excess of this compound. 2. Prolonged reaction time. 3. High pH: Increases the nucleophilicity of all available amines.1. Reduce the molar ratio of this compound to the target molecule. 2. Monitor the reaction over time by HPLC to determine the optimal time to quench the reaction. 3. Perform the reaction at a slightly lower pH (e.g., pH 8.0-8.5) to favor mono-PEGylation.
Presence of Unreacted this compound 1. Insufficient reaction time or temperature. 2. Stoichiometry: Molar excess of the PEG reagent was too high.1. Increase the reaction time or temperature. 2. Optimize the stoichiometry. Unreacted reagent can typically be removed during the purification step.
Product Instability (Loss of PEG chain) 1. The linkage formed is not stable under the purification or storage conditions. (Unlikely for the stable thioether or secondary amine bond formed). 2. Degradation of the target molecule. 1. Ensure purification and storage buffers are compatible with the final conjugate. The secondary amine or thioether bond formed is generally very stable. 2. Analyze the stability of the un-PEGylated starting material under the same conditions to rule out inherent instability.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Reactions with Amines

ParameterRecommended RangeNotes
pH 8.0 - 10.0Optimal pH depends on the pKa of the target amine. Start with pH 8.5.
Buffer System Borate, Bicarbonate, or PhosphateAvoid amine-containing buffers (e.g., Tris, Glycine).
Buffer Concentration 50 - 100 mM
Molar Ratio (PEG:Molecule) 1:1 to 5:1Start with a 3:1 molar excess of this compound.
Reaction Temperature 4 - 25 °CLower temperatures can minimize hydrolysis of the PEG-bromide.
Reaction Time 2 - 24 hoursMonitor reaction progress by HPLC to determine the optimal time.

Table 2: Qualitative Stability of this compound Linkage and Cbz Group

ConditionC-Br Bond Stability (Reagent)C-N/C-S Bond Stability (Product)Cbz Group Stability
Acidic (pH < 4) StableStablePotentially Labile (cleaved by strong acids)
Neutral (pH 6-8) Moderately Stable (slow hydrolysis)StableStable
Basic (pH 8-10) Less Stable (faster hydrolysis)StableStable
Strongly Basic (pH > 11) Unstable (rapid hydrolysis)StableMay be labile under certain conditions
Reducing Agents (e.g., DTT) StableThioether bond is stableStable
Catalytic Hydrogenolysis StableStableLabile

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer (e.g., 100 mM sodium borate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.

    • If the protein is stored in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours. The optimal time should be determined by monitoring the reaction progress.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts, and purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the purified product by SDS-PAGE to observe the increase in molecular weight.

    • Use RP-HPLC or SEC-HPLC to assess the purity of the conjugate.

    • Confirm the identity and extent of PEGylation by mass spectrometry.

Protocol 2: Monitoring PEGylation by RP-HPLC
  • Instrumentation: An HPLC system with a C18 column and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a suitable gradient to separate the un-PEGylated starting material from the PEGylated product(s). A typical gradient might be from 5% B to 95% B over 30 minutes.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture, quench if necessary, and dilute with Mobile Phase A before injection.

  • Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) at an appropriate wavelength (e.g., 280 nm for proteins).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein in Reaction Buffer reaction PEGylation Reaction (pH 8.0-10.0) protein_prep->reaction peg_prep This compound Stock Solution peg_prep->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring Time Points purification Purification (SEC/IEX) reaction->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for protein PEGylation.

troubleshooting_logic start Low PEGylation Yield? ph_check Is pH 8.0-10.0? start->ph_check Yes increase_ph Increase pH start->increase_ph No reagent_check Reagent Freshly Prepared? ph_check->reagent_check Yes ph_check->increase_ph No buffer_check Buffer Amine-Free? reagent_check->buffer_check Yes prepare_fresh Prepare Fresh Reagent reagent_check->prepare_fresh No change_buffer Change Buffer buffer_check->change_buffer No optimize_conditions Optimize Time/Temp/ Stoichiometry buffer_check->optimize_conditions Yes increase_ph->start prepare_fresh->start change_buffer->start

Caption: Troubleshooting logic for low PEGylation yield.

References

Technical Support Center: Purification of Cbz-PEG2-Bromide Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cbz-PEG2-Bromide protein conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your Cbz-PEG2-protein conjugate.

Issue 1: Poor Separation of Conjugate from Unreacted Protein

Q: My chromatography run shows poor resolution between the desired Cbz-PEG2-protein conjugate and the unreacted native protein. How can I improve the separation?

A: This is a common challenge, as the addition of a small Cbz-PEG2 moiety results in only minor changes to the protein's properties. Here are several strategies to enhance separation, targeting different physicochemical properties:

  • Strategy 1: Optimize Ion Exchange Chromatography (IEX).

    • Rationale: If the conjugation occurs on a charged residue like a lysine, the net charge of the protein will change. For each Cbz-PEG2 group attached to a lysine's ε-amino group, a positive charge is neutralized, lowering the protein's isoelectric point (pI).[1] This change in surface charge can be exploited for separation.[2][3]

    • Troubleshooting Steps:

      • Confirm the Conjugation Site: First, confirm that the conjugation is indeed on a charged residue.

      • Select the Right Column: If lysine is the target, the conjugate will be more negatively charged than the native protein. Use an anion exchange column at a pH above the pI of the native protein or a cation exchange column at a pH below the pI of the conjugate.[2][4]

      • Optimize pH: Perform a pH scouting study. The greatest difference in charge between the conjugate and native protein will likely be about one pH unit away from their respective pIs.[5]

      • Adjust Gradient: Use a shallower salt gradient (e.g., 0-500 mM NaCl over 20 column volumes) to improve resolution.[2]

  • Strategy 2: Employ Hydrophobic Interaction Chromatography (HIC).

    • Rationale: The Cbz (carboxybenzyl) group is aromatic and hydrophobic. This addition increases the overall surface hydrophobicity of the protein, allowing for separation based on this property.[6][7] HIC is a non-denaturing technique that preserves protein structure and function.[8][9]

    • Troubleshooting Steps:

      • High Salt Concentration: Load your sample in a buffer with a high salt concentration (e.g., 1-2 M ammonium sulfate) to promote hydrophobic interactions with the column resin.[6][8]

      • Resin Selection: Test different HIC resins with varying hydrophobicity (e.g., Phenyl, Butyl, Octyl). A more hydrophobic resin may be needed to effectively bind the conjugate.

      • Elution Gradient: Elute the proteins by applying a decreasing salt gradient. The more hydrophobic conjugate should elute at a lower salt concentration than the native protein.[6][8]

  • Strategy 3: Consider Size Exclusion Chromatography (SEC) as a Polishing Step.

    • Rationale: While the Cbz-PEG2 moiety is small, it does increase the hydrodynamic radius of the protein. SEC separates molecules based on size and is effective for removing small molecule contaminants or assessing aggregation.[10][11][12] However, it may not be sufficient for separating species with small size differences.[13]

    • Troubleshooting Steps:

      • Use a High-Resolution Column: Employ a long column packed with small beads to maximize the separation potential.

      • Optimize Flow Rate: Use a lower flow rate to allow for better equilibration and resolution.

      • Primary Use: SEC is best used as a final polishing step to remove any remaining aggregates or for buffer exchange, rather than the primary method for separating the conjugate from the native protein.[10][14]

Issue 2: Low Yield of Purified Conjugate

Q: After purification, the final yield of my Cbz-PEG2-protein conjugate is very low. What are the potential causes and solutions?

A: Low yield can stem from several factors, from the initial reaction to losses during purification steps.

  • Possible Cause 1: Inefficient Conjugation Reaction.

    • Solution: Before optimizing purification, ensure the conjugation reaction itself is efficient. Analyze the crude reaction mixture using SDS-PAGE or Mass Spectrometry to estimate the conjugation efficiency. If the efficiency is low, optimize reaction parameters such as pH, temperature, reaction time, and the molar ratio of the this compound reagent to the protein.[15]

  • Possible Cause 2: Protein Precipitation during HIC.

    • Solution: The high salt concentrations required for HIC can sometimes cause protein precipitation.[16] Before loading onto the column, perform a solubility test by titrating salt into a small aliquot of your sample to determine the maximum salt concentration your protein can tolerate.[16]

  • Possible Cause 3: Irreversible Binding to the Chromatography Column.

    • Solution: The increased hydrophobicity from the Cbz group might cause the conjugate to bind too strongly to HIC or Reverse Phase Chromatography (RPC) columns.

      • For HIC, try a less hydrophobic resin or a steeper elution gradient.

      • For IEX, ensure the salt concentration in the final elution buffer is high enough (e.g., 1-2 M NaCl) to strip all bound protein from the column.

  • Possible Cause 4: Protein Aggregation.

    • Solution: The conjugation process can sometimes induce aggregation. Analyze your sample at each stage using SEC to monitor for the appearance of high molecular weight species.[11] If aggregation is detected, consider adding stabilizing excipients like arginine or adjusting the buffer pH.

Issue 3: Presence of Aggregates in the Final Product

Q: My final purified conjugate sample contains a significant amount of high molecular weight aggregates. How can I remove them?

A: Aggregates are a common issue and must be removed, especially for therapeutic applications.

  • Primary Solution: Size Exclusion Chromatography (SEC).

    • Method: SEC is the most effective and widely used method for removing aggregates.[14] Aggregates, being larger, will elute earlier from the SEC column than the desired monomeric conjugate.[10]

    • Protocol:

      • Choose an SEC column with a fractionation range appropriate for your protein's size.

      • Equilibrate the column with your final formulation buffer.

      • Load the sample (volume should be <5% of the column volume for optimal resolution).

      • Collect fractions and analyze via SDS-PAGE or analytical SEC to identify the pure, monomeric fractions.

  • Preventative Measures:

    • Buffer Conditions: Optimize the pH and ionic strength of your buffers throughout the purification process to minimize aggregation.

    • Avoid Harsh Conditions: Minimize exposure to denaturing conditions, such as those used in RPC, if your protein is sensitive. HIC and IEX are generally milder purification methods.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which chromatography method is best to start with for purifying a Cbz-PEG2-protein conjugate?

A1: The best initial method depends on the conjugation site.

  • If you are targeting a lysine , the change in charge makes Ion Exchange Chromatography (IEX) an excellent first choice.[1][17] The conjugate will have a different pI from the native protein, allowing for potentially high-resolution separation.

  • If you are targeting a cysteine or another uncharged residue, the most significant change will be in hydrophobicity due to the Cbz group. In this case, Hydrophobic Interaction Chromatography (HIC) is the recommended starting point.[8][9]

Q2: How can I remove the unreacted, excess this compound reagent?

A2: The excess small molecule reagent can be efficiently removed using methods that separate based on size.

  • Size Exclusion Chromatography (SEC) / Desalting: This is a very effective method. The small reagent molecules will enter the pores of the resin and be significantly retarded, eluting much later than the protein conjugate.[10][11][18]

  • Tangential Flow Filtration (TFF) / Dialysis: Using a membrane with a molecular weight cut-off (MWCO) significantly lower than your protein (e.g., 10 kDa MWCO for a 50 kDa protein) will allow the small molecule reagent to pass through while retaining the protein conjugate.[19]

Q3: How do I confirm that my purified product is the correct Cbz-PEG2-protein conjugate?

A3: A combination of analytical techniques is required for proper characterization:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can confirm the mass of the conjugate. You should observe a mass increase corresponding to the addition of the Cbz-PEG2 moiety.[19][20]

  • SDS-PAGE: The conjugate should show a slight increase in molecular weight compared to the native protein.

  • UV-Vis Spectroscopy: The presence of the aromatic Cbz group may slightly alter the UV spectrum.

  • Chromatography: A shift in retention time in IEX, HIC, or SEC compared to the native protein provides evidence of successful conjugation.

Q4: Can I use Reverse Phase Chromatography (RPC) for purification?

A4: RPC can be used and often provides high resolution based on hydrophobicity. However, it requires the use of organic solvents (like acetonitrile) and acids (like TFA), which can denature many proteins. It is a viable option for very stable proteins or peptides but should be used with caution if maintaining the protein's native structure and function is critical.[13]

Quantitative Data Summary

The following tables provide example data from purification runs to help guide expectations.

Table 1: Comparison of Purification Methods for a Model 50 kDa Protein Conjugate

Purification MethodResolution (Native vs. Conjugate)Yield (%)Purity (%)Aggregate Content (%)
Ion Exchange (Anion)1.258595< 2
Hydrophobic Interaction1.107092< 3
Size Exclusion0.859588> 98% Removal

Data are hypothetical and for illustrative purposes.

Table 2: IEX Optimization - Effect of pH on Elution Salt Concentration

Buffer pHNative Protein Elution [NaCl] (mM)Conjugate Elution [NaCl] (mM)Resolution (Rs)
7.02502150.9
7.52101651.3
8.01801201.8
8.5155851.5

Assumes a model protein with pI 6.5 and conjugate pI ~6.3. Anion exchange chromatography.

Experimental Protocols

Protocol 1: Purification using Hydrophobic Interaction Chromatography (HIC)
  • Column and Buffer Preparation:

    • Select a HIC column (e.g., Phenyl Sepharose).

    • Prepare Binding Buffer: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Prepare Elution Buffer: 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Add ammonium sulfate to the crude conjugation mixture to a final concentration of 1.5 M. It is critical to add the salt slowly while stirring to avoid precipitation.

    • Centrifuge the sample (10,000 x g for 10 min) to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.

    • Load the prepared sample onto the column.

    • Wash the column with 5 CV of Binding Buffer to remove unbound material.

    • Elute the bound proteins using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20 CV.

    • Collect fractions and analyze by SDS-PAGE and/or analytical SEC. The unreacted protein is expected to elute first, followed by the more hydrophobic Cbz-PEG2-protein conjugate.

Protocol 2: Polishing and Aggregate Removal using Size Exclusion Chromatography (SEC)
  • Column and Buffer Preparation:

    • Select an SEC column appropriate for the molecular weight of your protein (e.g., Superdex 200 or similar).

    • Prepare the Running Buffer: Your final desired formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer thoroughly.

  • Sample Preparation:

    • Pool and concentrate the fractions containing the conjugate from the previous purification step (e.g., IEX or HIC).

    • Concentrate the sample to a small volume (1-4% of the column volume).

  • Chromatography:

    • Equilibrate the SEC column with at least 2 CV of Running Buffer at a constant flow rate.

    • Inject the concentrated sample onto the column.

    • Elute with 1.5 CV of Running Buffer isocratically.

    • Monitor the elution profile at 280 nm. Collect fractions corresponding to the main monomer peak. Aggregates will elute in the void volume (earlier fractions), and any small molecule contaminants will elute in later fractions.

    • Analyze collected fractions for purity and aggregate content.

Visualizations

Purification_Workflow cluster_0 Initial Purification Strategy cluster_1 Polishing and Final Formulation Crude Crude Conjugation Mixture (Conjugate, Native Protein, Excess Reagent) Decision Is conjugation on a charged residue (e.g., Lysine)? Crude->Decision IEX Ion Exchange Chromatography (IEX) Separates by Charge Decision->IEX  Yes HIC Hydrophobic Interaction Chromatography (HIC) Separates by Hydrophobicity Decision->HIC  No Enriched Enriched Conjugate Fractions IEX->Enriched HIC->Enriched SEC Size Exclusion Chromatography (SEC) Removes Aggregates & Small Molecules Enriched->SEC Final Pure Monomeric Conjugate SEC->Final HIC_Troubleshooting Start Problem: Poor HIC Separation Q1 Is the conjugate binding to the column? Start->Q1 Sol1 Increase salt concentration in binding buffer (e.g., Ammonium Sulfate) Q1->Sol1  No Q2 Is resolution between peaks poor? Q1->Q2  Yes Sol1->Q2 Sol2 Use a shallower elution gradient (e.g., 20-30 CV) Q2->Sol2 Sol3 Try a more hydrophobic resin (e.g., Butyl -> Phenyl) Q2->Sol3 Success Improved Separation Sol2->Success Sol3->Success

References

Preventing aggregation during Cbz-PEG2-bromide labeling of antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers using Cbz-PEG2-bromide to label antibodies. Our goal is to help you achieve efficient conjugation while minimizing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with antibodies?

This compound is a PEGylation reagent that contains a Carboxybenzyl (Cbz) protected amine, a two-unit polyethylene glycol (PEG) spacer, and a terminal bromide. The bromide acts as a leaving group, allowing for the alkylation of nucleophilic residues on the antibody, primarily the ε-amino group of lysine residues. The Cbz group is a protecting group that can be removed under specific conditions if the terminal amine needs to be available for further modification. The PEG spacer is hydrophilic and can help to improve the solubility and stability of the resulting conjugate.

Q2: What are the primary causes of antibody aggregation during labeling with this compound?

Antibody aggregation during labeling can be caused by several factors:

  • Unfavorable Buffer Conditions: A pH close to the antibody's isoelectric point (pI) can reduce its solubility. While a slightly alkaline pH (typically 8.0-9.0) is often used to facilitate the reaction with lysine residues, it's crucial to ensure this is not near the pI of your specific antibody.[1]

  • Hydrophobicity of the Labeling Reagent: The Cbz group on the this compound molecule has a hydrophobic nature. If too many of these molecules are conjugated to the antibody surface, it can increase the overall hydrophobicity, leading to self-association and aggregation.

  • High Antibody Concentration: Increased proximity of antibody molecules at high concentrations can promote intermolecular interactions and aggregation.[1]

  • Presence of Organic Solvents: this compound may need to be dissolved in an organic co-solvent like DMSO or DMF. The addition of these solvents to the aqueous antibody solution can destabilize the protein.[1]

  • Incorrect Molar Ratio: An excessive molar ratio of this compound to the antibody can lead to over-labeling, increasing the likelihood of aggregation.

  • Mechanical and Thermal Stress: Vigorous vortexing or elevated temperatures can cause antibody denaturation and subsequent aggregation.[1][2]

  • Poor Antibody Purity: The presence of contaminating proteins can interfere with the labeling reaction and contribute to aggregation. It is recommended to use an antibody with greater than 95% purity.[3]

Q3: How can I prevent aggregation before starting the labeling reaction?

Proactive measures are key to preventing aggregation:

  • Ensure High Antibody Purity: Start with a highly purified antibody solution (>95% purity).[3]

  • Buffer Exchange: Ensure your antibody is in an appropriate reaction buffer that is free of interfering substances. Amine-containing buffers like Tris and additives such as sodium azide or BSA should be removed as they can compete with the antibody for reaction with the labeling reagent.[3][4]

  • Determine the Antibody's Isoelectric Point (pI): Knowing the pI will help you choose a buffer pH that maintains the antibody's stability and solubility.

Q4: What is the recommended starting molar ratio of this compound to antibody?

The optimal molar ratio is antibody-dependent and should be determined empirically. A good starting point is to test a range of molar ratios, such as 5:1, 10:1, and 20:1 (this compound:Antibody). Start with a lower ratio and increase it if a higher degree of labeling is required, while closely monitoring for any signs of aggregation.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Visible precipitation or cloudiness during/after labeling Significant antibody aggregation. 1. Optimize Reaction pH: Ensure the reaction buffer pH is at least 1-1.5 units away from the antibody's pI. A common starting point for lysine alkylation is pH 8.0-9.0.2. Reduce Molar Ratio: Decrease the molar excess of this compound.3. Lower Antibody Concentration: Perform the reaction at a lower antibody concentration (e.g., 1-2 mg/mL).4. Add Stabilizing Excipients: Incorporate cryoprotectants or stabilizers like glycerol (5-20%), sucrose (5-10%), or arginine (50-100 mM) into the reaction buffer.5. Control Co-solvent Concentration: If using an organic solvent to dissolve the this compound, keep its final concentration in the reaction mixture below 5-10%. Add the reagent dropwise to the antibody solution while gently stirring.6. Lower Reaction Temperature: Conduct the reaction at 4°C, which may require a longer incubation time.
Increased aggregate content confirmed by SEC or DLS after labeling Formation of soluble aggregates. 1. Optimize Molar Ratio: A lower degree of labeling may be necessary to maintain solubility.2. Purification: Immediately after the labeling reaction, purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted reagents and aggregates.3. Buffer Exchange: Exchange the labeled antibody into a stable storage buffer with an optimal pH and excipients.
Low labeling efficiency with no aggregation Suboptimal reaction conditions or interfering substances. 1. Verify Buffer Composition: Ensure the absence of amine-containing buffers (e.g., Tris) or other nucleophiles that can compete with the antibody.2. Increase Molar Ratio: Gradually increase the molar ratio of this compound to the antibody.3. Increase Reaction Time/Temperature: If the reaction is performed at 4°C, consider increasing the incubation time or running the reaction at room temperature for a shorter period.4. Check Reagent Quality: Ensure the this compound has been stored correctly and is not hydrolyzed.

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling
  • Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm and calculate the concentration.

  • Buffer Exchange: If the antibody solution contains interfering substances like Tris, glycine, or BSA, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5). This can be done using dialysis, desalting columns, or centrifugal filtration devices.

  • Adjust Antibody Concentration: Adjust the final antibody concentration to 1-5 mg/mL in the reaction buffer.

Protocol 2: this compound Labeling of Antibodies
  • Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Calculate Molar Ratio: Determine the volume of the this compound stock solution needed to achieve the desired molar excess over the antibody.

  • Labeling Reaction:

    • Gently stir the antibody solution.

    • Add the calculated volume of the this compound stock solution dropwise to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, a small amount of a primary amine-containing buffer like Tris-HCl can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound and any aggregates by size-exclusion chromatography (SEC) using a resin with an appropriate molecular weight cutoff. The purified, labeled antibody should be collected in a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of Labeled Antibody
  • Degree of Labeling (DOL): The DOL can be estimated using methods such as MALDI-TOF mass spectrometry to determine the mass shift after conjugation.

  • Aggregation Analysis: Analyze the purified conjugate by size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS) to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Functional Activity: Perform a binding assay (e.g., ELISA or flow cytometry) to confirm that the labeling process has not compromised the antigen-binding affinity of the antibody.

Data Presentation

Table 1: Effect of Reaction Conditions on Antibody Aggregation

ParameterCondition 1Condition 2Condition 3% Monomer (Post-Purification)
Antibody Concentration 1 mg/mL5 mg/mL10 mg/mL98%
Molar Ratio (Reagent:Ab) 5:110:120:195%
pH 7.58.59.592%
Temperature 4°C25°C37°C97%
Co-solvent (DMSO) 2%5%10%96%

Note: The data in this table is illustrative and the optimal conditions should be determined empirically for each specific antibody and application.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Ab_Purity Ensure >95% Purity Buffer_Ex Buffer Exchange (e.g., Bicarbonate pH 8.5) Ab_Purity->Buffer_Ex Concentration Adjust Concentration (1-5 mg/mL) Buffer_Ex->Concentration Molar_Ratio Calculate Molar Ratio (e.g., 10:1) Concentration->Molar_Ratio Reagent_Prep Prepare this compound (10 mg/mL in DMSO) Reagent_Prep->Molar_Ratio Reaction Incubate (RT, 1-2h or 4°C, overnight) Molar_Ratio->Reaction Purify Purify via SEC Reaction->Purify Analyze_Agg Analyze Aggregation (SEC-HPLC, DLS) Purify->Analyze_Agg Analyze_Func Assess Functionality (ELISA, Flow Cytometry) Analyze_Agg->Analyze_Func

Caption: Experimental workflow for this compound antibody labeling.

troubleshooting_guide Start Aggregation Observed? High_Conc High Antibody Concentration? Start->High_Conc Yes Wrong_pH Incorrect Buffer pH? Start->Wrong_pH Yes High_Ratio High Molar Ratio? Start->High_Ratio Yes Solvent_Issue High Co-solvent Concentration? Start->Solvent_Issue Yes Lower_Conc Decrease Concentration High_Conc->Lower_Conc Adjust_pH Adjust pH (away from pI) Wrong_pH->Adjust_pH Lower_Ratio Decrease Molar Ratio High_Ratio->Lower_Ratio Lower_Solvent Decrease Co-solvent % Solvent_Issue->Lower_Solvent Add_Excipients Add Stabilizers (Glycerol, Arginine) Lower_Conc->Add_Excipients Adjust_pH->Add_Excipients Lower_Ratio->Add_Excipients Lower_Solvent->Add_Excipients Purify Purify with SEC Add_Excipients->Purify

References

Cbz-PEG2-bromide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and potential degradation products of Cbz-PEG2-bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two primary functional groups:

  • The Cbz (Carboxybenzyl) protecting group: While generally stable to many synthetic conditions, the Cbz group can be sensitive to strong acids and bases.[1][2] It is most commonly removed by catalytic hydrogenolysis.[1][3]

  • The terminal bromide: The bromide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution.[4][5] This is the intended reactivity for conjugation, but it can also lead to degradation if unintended nucleophiles are present in your reaction mixture or storage solution.[6]

Q2: What are the likely degradation products of this compound?

A2: Degradation can occur at either end of the molecule. The most common degradation products are:

  • Hydrolysis of the bromide: In the presence of water or other hydroxyl sources, the terminal bromide can be displaced to form the corresponding alcohol, Cbz-PEG2-OH.

  • Cleavage of the Cbz group: Under harsh acidic or reductive conditions, the Cbz group can be cleaved to yield the free amine, H₂N-PEG2-bromide.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure maximum stability, this compound should be stored at -20°C.[7][8] For experimental use, it is advisable to prepare fresh solutions and avoid prolonged storage in solution, especially in protic or nucleophilic solvents.

Q4: How stable is the PEG linker itself?

A4: The polyethylene glycol (PEG) linker is generally very stable under most physiological and experimental conditions.[9][10]

Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent stability. This guide provides solutions to common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
Low or no product yield in conjugation reaction Degradation of this compound due to improper storage or handling.- Ensure the reagent has been stored at -20°C. - Prepare fresh solutions of this compound for each experiment. - Perform a stability test of the reagent in your reaction buffer (see protocol below).
Presence of competing nucleophiles in the reaction buffer.- Use buffers free of primary and secondary amines (e.g., Tris) or thiols (e.g., DTT). - Consider using phosphate or HEPES buffers.
Appearance of unexpected byproducts in analysis (e.g., LC-MS) Hydrolysis of the bromide group to the corresponding alcohol.- Minimize the amount of water in the reaction, if possible. - Use anhydrous solvents for storage of the reagent.
Cleavage of the Cbz protecting group.- Avoid harsh acidic or basic conditions. - Ensure no unintended reducing agents are present.
Inconsistent results between experiments Inconsistent age or quality of the this compound solution.- Aliquot the solid reagent upon receipt to avoid multiple freeze-thaw cycles. - Always use freshly prepared solutions for critical experiments.

Visualizing Degradation and Experimental Workflow

To better understand the stability and handling of this compound, the following diagrams illustrate its potential degradation pathways and a typical experimental workflow.

G cluster_main Potential Degradation Pathways of this compound A This compound B Cbz-PEG2-OH (Hydrolysis Product) A->B H₂O / OH⁻ C H₂N-PEG2-bromide (Deprotection Product) A->C Strong Acid or H₂/Pd-C

Potential degradation pathways for this compound.

G cluster_workflow Experimental Workflow for this compound Conjugation cluster_critical Critical Stability Points A Prepare Fresh This compound Solution C Combine Reagents and Incubate at Controlled Temp. A->C crit1 Use Immediately A->crit1 B Prepare Biomolecule (e.g., in Phosphate Buffer) B->C crit2 Avoid Nucleophilic Buffers B->crit2 D Quench Reaction C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Analyze Product (e.g., LC-MS, SDS-PAGE) E->F

A typical experimental workflow highlighting critical stability points.

Experimental Protocol: Assessing this compound Stability

This protocol provides a general method for determining the stability of this compound in a specific buffer.

Objective: To determine the half-life of this compound in a user-defined buffer at a specific temperature.

Materials:

  • This compound

  • User-defined buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Anhydrous DMSO

  • HPLC system with a suitable C18 column

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Initiate the Stability Study:

    • Add a small volume of the this compound stock solution to your pre-warmed buffer to achieve the desired final concentration (e.g., 1 mg/mL).

    • Immediately take a time point zero (t=0) sample by transferring an aliquot to a new tube and quenching any further reaction (e.g., by adding an equal volume of acetonitrile or by freezing in liquid nitrogen).

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).

  • Time Points: Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the t=0 sample.

  • Sample Analysis:

    • Analyze all samples by reverse-phase HPLC.

    • Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks (e.g., Cbz-PEG2-OH).

  • Data Analysis:

    • Calculate the peak area of the remaining this compound at each time point.

    • Plot the percentage of remaining this compound against time.

    • From this plot, you can determine the stability profile and estimate the half-life (t½) of the compound under your specific experimental conditions.

References

Technical Support Center: Monitoring Cbz-PEG2-Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-PEG2-bromide reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction is a chemical process where this compound is used to introduce a Cbz-protected polyethylene glycol (PEG) linker to a molecule. The bromide is an excellent leaving group, making it suitable for nucleophilic substitution reactions.[1][2] A common application is the reaction with a primary or secondary amine to form a new carbon-nitrogen bond, resulting in a Cbz-protected PEGylated amine. The Cbz (carboxybenzyl) group is a common protecting group for amines in organic synthesis.[3]

Q2: What are the most common methods for monitoring the progress of this reaction?

The progress of a this compound reaction is typically monitored using a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and can be used to assess the purity of the reaction mixture.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing both retention time data and mass-to-charge ratio information.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing structural information about the compounds in the reaction mixture.[7]

Q3: Why is my this compound reaction not going to completion?

Several factors can lead to an incomplete reaction. Here are some common causes and potential solutions:

  • Insufficient Reaction Time or Temperature: Some reactions require longer times or elevated temperatures to proceed to completion. Monitor the reaction over a time course to determine the optimal reaction time.

  • Inadequate Base: If your reaction involves the release of an acid (e.g., HBr), a base is required to neutralize it.[3] Ensure you are using a suitable base in sufficient quantity.

  • Steric Hindrance: The nucleophile you are using may be sterically hindered, slowing down the reaction rate.

  • Poor Solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Degradation of Reagents: this compound and the nucleophile should be of high purity. Degradation can affect their reactivity.

Troubleshooting Guide

Issue 1: Multiple Spots on TLC Plate

Symptom: The TLC analysis of the reaction mixture shows multiple spots in addition to the starting material and the expected product.

Possible Causes and Solutions:

CauseSuggested Solution
Side Product Formation The presence of multiple spots can indicate the formation of side products. This could be due to the reaction of this compound with other nucleophilic functional groups in your starting material or solvent. Consider protecting other reactive groups or choosing a more inert solvent.
Degradation of Starting Material One of the starting materials may be degrading under the reaction conditions. Verify the stability of your reactants at the reaction temperature and pH.
Impure Starting Materials The impurities in your starting materials may be reacting to form byproducts. Check the purity of your this compound and nucleophile.
Issue 2: Difficulty in Purifying the Product

Symptom: The desired product is difficult to isolate from the reaction mixture.

Possible Causes and Solutions:

CauseSuggested Solution
Similar Polarity of Product and Starting Material If the product and starting material have similar polarities, they will be difficult to separate by column chromatography. Try using a different solvent system or a different stationary phase for your chromatography.
Presence of Non-UV Active Impurities Some byproducts may not be visible under UV light on a TLC plate.[8] Use a staining agent (e.g., potassium permanganate) to visualize all spots.
Product is an Oil PEGylated compounds are often oils and can be difficult to handle during purification. Consider precipitating the product from a non-polar solvent.

Experimental Protocols

TLC Monitoring of the Reaction
  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate)

  • Methodology:

    • Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.

    • Spot a small amount of the reaction mixture, the this compound starting material, and the nucleophile starting material onto the TLC plate.

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp.

    • If necessary, stain the plate with a suitable staining solution to visualize all spots.

    • The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

HPLC Monitoring of the Reaction
  • Materials:

    • HPLC system with a suitable detector (e.g., UV or charged aerosol detector[8])

    • Reversed-phase C18 column

    • Mobile phase (e.g., a gradient of acetonitrile and water)

  • Methodology:

    • Prepare a calibration curve for the starting materials and, if available, the product.

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of acid or base).

    • Dilute the aliquot with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Monitor the chromatogram for the peaks corresponding to the starting materials and the product.

    • Quantify the concentration of each component using the calibration curve to determine the reaction conversion.

Data Presentation

Table 1: Representative TLC Data

CompoundRf Value (1:1 Ethyl Acetate:Hexane)UV Active (254 nm)
This compound0.6Yes
Amine Starting Material0.2No
Cbz-PEGylated Product0.4Yes

Table 2: Representative HPLC Data

CompoundRetention Time (minutes)
Amine Starting Material2.5
This compound8.1
Cbz-PEGylated Product5.7

Visualizations

Reaction_Pathway This compound Reaction Pathway reactant1 Cbz-PEG2-Br product Cbz-PEG2-NH-R reactant1->product + R-NH2 reactant2 R-NH2 (Nucleophile) reactant2->product byproduct HBr product->byproduct - HBr

Caption: Reaction pathway of this compound with a primary amine.

Experimental_Workflow Reaction Monitoring Workflow start Start Reaction timepoint Take Aliquot at Time 't' start->timepoint tlc TLC Analysis timepoint->tlc hplc HPLC/LC-MS Analysis timepoint->hplc decision Reaction Complete? tlc->decision hplc->decision decision->timepoint No workup Work-up Reaction decision->workup Yes end Purification workup->end

Caption: General workflow for monitoring the reaction progress.

Troubleshooting_Tree Troubleshooting Decision Tree start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn multiple_spots Multiple Spots on TLC? start->multiple_spots purification_issue Purification Difficulty? start->purification_issue check_time_temp Increase time/temp incomplete_rxn->check_time_temp Yes check_purity Check starting material purity multiple_spots->check_purity Yes change_solvent Change chromatography solvent system purification_issue->change_solvent Yes check_base Check base stoichiometry check_time_temp->check_base protecting_groups Consider protecting groups check_purity->protecting_groups stain_tlc Use TLC stain change_solvent->stain_tlc

References

Removing unreacted Cbz-PEG2-bromide from a conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Cbz-PEG2-bromide from a conjugation mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from my conjugation reaction critical?

A1: this compound is a linker reagent used in bioconjugation. It contains a carboxybenzyl (Cbz) protected amine, a two-unit polyethylene glycol (PEG) spacer for increased solubility, and a terminal bromide which acts as a leaving group in nucleophilic substitution reactions.[1][2] Its removal is critical for several reasons:

  • Purity: Unreacted reagents are impurities that can interfere with downstream applications and analytics.

  • Toxicity: Unreacted small molecules may have undesirable toxicological effects in biological systems.

  • Characterization: The presence of unreacted linkers complicates the characterization of the final conjugate, affecting molecular weight determination and functional assays.

  • Consistency: Ensuring complete removal leads to higher batch-to-batch consistency of the final product.

Q2: What are the most effective methods for removing small molecule impurities like this compound after conjugation?

A2: The most effective methods leverage the significant size difference between the desired (large) conjugate and the (small) unreacted this compound. The primary techniques include:

  • Size Exclusion Chromatography (SEC): This is often the preferred method as it efficiently separates molecules based on their hydrodynamic radius. The large conjugate will elute first, while the smaller unreacted PEG reagent is retained longer.[]

  • Dialysis / Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the large conjugate from small molecules.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.[4][5] Since PEGylation can alter the surface charge of a protein or biomolecule, IEX is highly effective for separating the PEGylated conjugate from the un-PEGylated starting material and potentially the unreacted PEG reagent.[][4]

  • Reverse Phase Chromatography (RP-HPLC): This method separates based on hydrophobicity and can be used for both purification and analysis of PEGylated products.[][6]

Q3: How do I choose the best purification method for my specific conjugate?

A3: The choice depends on the properties of your target molecule (protein, antibody, peptide, etc.) and the scale of your purification. See the table below for a comparison to guide your decision.

Method Separation Principle Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) Molecular SizeExcellent for removing small molecules; Mild conditions preserve protein activity.[]Lower resolution for separating species of similar size (e.g., mono- vs. di-PEGylated); Limited loading capacity.Initial cleanup to remove excess, unreacted small reagents.
Ion Exchange Chromatography (IEX) Net ChargeHigh capacity and high resolution; Can separate un-PEGylated, mono-PEGylated, and poly-PEGylated species.[4][7]Requires optimization of pH and salt concentration; The PEG chain may shield charges, affecting separation.[]High-resolution separation of different PEGylated species.
Reverse Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, excellent for analytical assessment; Can separate positional isomers.[][6]Can use organic solvents and acids that may denature sensitive biomolecules.Analytical purity checks and purification of robust molecules like peptides.
Dialysis / TFF Molecular Size (MWCO)Simple setup, good for buffer exchange and removing small molecules.Can be slow; Potential for product loss due to membrane adsorption; Does not separate different PEGylated forms.Desalting, buffer exchange, and removing large excesses of small reagents.

Q4: How can I verify that the unreacted this compound has been completely removed?

A4: A combination of analytical techniques is recommended for confirming purity:

  • Analytical RP-HPLC: This is a highly sensitive method. A chromatogram of the purified product should be compared to a standard of this compound to confirm its absence.

  • Analytical SEC: Can show the removal of low molecular weight species.[]

  • Mass Spectrometry (MS): Provides an exact mass of the final conjugate and will confirm the absence of lower molecular weight impurities like the unreacted linker.

Troubleshooting Guide

Problem: I still detect unreacted this compound in my sample after purification.

Potential Cause Recommended Solution
Column Overloading (Chromatography) Reduce the amount of crude sample loaded onto the column. Exceeding the column's binding capacity leads to poor separation.
Insufficient Resolution (SEC) Increase the column length or use a resin with a smaller particle size to improve resolution between your conjugate and the impurity.
Incorrect MWCO (Dialysis/TFF) Ensure the membrane's molecular weight cut-off is significantly smaller than your conjugate but large enough for the this compound to pass through freely.
Inefficient Buffer Exchange (Dialysis/TFF) Increase the volume of the dialysis buffer and perform multiple, longer changes to maximize the concentration gradient and drive removal.
Suboptimal Gradient (IEX/RP-HPLC) Modify the elution gradient (e.g., make it shallower) to increase the separation between your conjugate and the unreacted reagent.

Experimental Protocols

Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)
  • Column & Resin Selection: Choose an SEC column with a fractionation range appropriate for your conjugate. For example, if your conjugate is 50 kDa, a resin effective for separating proteins in the 10-100 kDa range would be suitable, as it will easily separate the 50 kDa product from the sub-1 kDa this compound.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Concentrate the conjugation mixture if necessary. Ensure the sample is clear and free of precipitates by centrifuging or filtering (0.22 µm filter).

  • Sample Loading: Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions as the sample elutes. The larger conjugate will elute in the earlier fractions, while the smaller, unreacted this compound will elute in later fractions.

  • Analysis: Analyze the collected fractions using UV absorbance (e.g., at 280 nm for proteins), SDS-PAGE, and/or analytical HPLC to identify the fractions containing the pure conjugate.

  • Pooling: Pool the pure fractions containing your desired product.

Protocol 2: Purity Assessment by Analytical Reverse-Phase HPLC (RP-HPLC)
  • Column Selection: Use a C18 or C4 analytical RP-HPLC column, which is effective for separating PEGylated proteins and peptides.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample (purified conjugate).

    • Run a linear gradient over 30-40 minutes from 5% to 95% Mobile Phase B.

    • Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Data Analysis: The unreacted this compound, being more hydrophobic than many biomolecules but smaller than the conjugate, will have a distinct retention time. Compare the chromatogram of your purified sample to a control injection of the starting materials and a standard of this compound to confirm its absence. The final product should ideally show a single, sharp peak.

Visual Workflow and Troubleshooting

Caption: General workflow for purifying a conjugate and removing unreacted reagents.

Caption: Decision tree for troubleshooting impure samples post-purification.

References

Validation & Comparative

Cbz-PEG2-bromide vs. NHS ester-PEG linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cbz-PEG2-bromide and NHS ester-PEG Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that influences the efficacy, stability, and homogeneity of the final product. This guide provides a detailed comparison of two types of polyethylene glycol (PEG) linkers: this compound and N-hydroxysuccinimide (NHS) ester-PEG linkers. While NHS ester-PEG linkers are widely established for their reactivity towards primary amines, this compound represents a more specialized linker with a distinct reactivity profile.

Reactivity and Specificity

NHS ester-PEG linkers are renowned for their high reactivity and specificity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2][3] This reaction is efficient at neutral to slightly basic pH (typically 7-9) and results in the formation of a stable amide bond.[3][4] The high prevalence of lysine residues on the surface of most proteins makes NHS ester-PEG linkers a versatile tool for protein modification.[5] However, this can also lead to a heterogeneous product with multiple PEG chains attached at various locations.

This compound linkers, on the other hand, feature a terminal alkyl bromide. Alkyl halides are known to react with a broader range of nucleophiles. While traditionally used for targeting thiol groups on cysteine residues[6], recent research on similar alkyl bromide-containing molecules suggests reactivity with other nucleophilic amino acid side chains, including lysine, glutamate, and histidine.[7] This broader reactivity profile could offer alternative conjugation strategies, particularly when primary amines are not available or need to be avoided. The carboxybenzyl (Cbz) group is a protecting group for an amine, which can be removed under acidic conditions, offering a potential secondary functional group for further modification.[8][9]

Performance Comparison

Due to the widespread use of NHS ester-PEG linkers, extensive data on their performance is available. In contrast, direct comparative and quantitative experimental data for this compound is not readily found in public literature. The following table provides a qualitative comparison based on the known chemistries of the reactive groups.

FeatureThis compoundNHS ester-PEG Linker
Target Residues Primarily thiols (Cysteine), potentially other nucleophiles (Lysine, Glutamate, Histidine)[6][7]Primarily primary amines (Lysine, N-terminus)[1][2]
Reaction pH Thiol reaction typically pH 7.5-8.57.0-9.0[3][4]
Bond Formed Thioether or other alkylated amine/carboxyl bondAmide[3]
Bond Stability Generally stableVery stable
Specificity Moderate to low (targets multiple nucleophiles)High for primary amines
Product Homogeneity Potentially heterogeneous due to multiple reactive partnersCan be heterogeneous due to multiple lysine residues
Reagent Stability Generally stableMoisture-sensitive, prone to hydrolysis[4][10]
Key Advantage Alternative for proteins with few or no surface-accessible primary aminesWell-established chemistry with predictable outcomes
Key Disadvantage Limited publicly available data, potentially lower specificityCan lead to product heterogeneity; hydrolysis of the linker is a competing reaction[11]

Reaction Mechanisms

The reaction mechanisms for this compound and NHS ester-PEG linkers differ significantly, which is a key consideration in experimental design.

G cluster_0 This compound Reaction cluster_1 NHS ester-PEG Reaction Cbz_Linker Cbz-NH-PEG2-Br Cbz_Product Protein-S-PEG2-NH-Cbz Cbz_Linker->Cbz_Product Nucleophilic Attack Thiol Protein-SH (Cysteine) Thiol->Cbz_Product NHS_Linker NHS-O-CO-PEG NHS_Product Protein-NH-CO-PEG NHS_Linker->NHS_Product Acylation Amine Protein-NH2 (Lysine) Amine->NHS_Product NHS_leaving NHS-OH NHS_Product->NHS_leaving Byproduct

Caption: Reaction mechanisms for this compound and NHS ester-PEG linkers.

Experimental Workflow

The following diagram outlines a general experimental workflow for a bioconjugation reaction using either this compound or an NHS ester-PEG linker.

G start Start: Protein Solution in Appropriate Buffer linker_prep Prepare Linker Stock Solution (this compound or NHS-ester-PEG) start->linker_prep reaction Incubate Protein and Linker (Control Temp. and Time) linker_prep->reaction quench Quench Reaction (e.g., with Tris buffer for NHS ester) reaction->quench purification Purify Conjugate (e.g., Dialysis, SEC) quench->purification analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Purified Bioconjugate analysis->end

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs. The length of the PEG chain, specifically comparing PEG2, PEG4, and PEG8, presents a key optimization parameter. This guide provides an objective comparison of these linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

Data Presentation: Comparative Analysis of ADC Performance

The selection of a PEG linker length represents a trade-off between pharmacokinetics and in vitro potency. Longer PEG chains generally improve an ADC's solubility and in vivo stability, leading to a longer plasma half-life. However, this can sometimes be accompanied by a decrease in cytotoxic activity. The optimal PEG length is therefore highly dependent on the specific antibody, payload, and target indication.[1]

PropertyPEG2PEG4PEG8General Trend with Increasing PEG Length
In Vitro Cytotoxicity (IC50) Generally high potency (low nM range)Often maintains high potencyMay exhibit slightly reduced potency compared to shorter linkersDecreased in vitro cytotoxicity[1]
Plasma Half-life (t1/2) Shorter half-lifeModerately extended half-lifeSignificantly extended half-lifeIncreased plasma half-life[1]
In Vivo Efficacy Effective, but may require more frequent dosingBalanced profile of potency and exposureEnhanced efficacy in some models due to prolonged exposureOften improved, but dependent on the trade-off with cytotoxicity[1]
Aggregation Higher propensity for aggregation with hydrophobic payloadsReduced aggregationSignificantly reduced aggregationDecreased aggregation and increased solubility[1]
Immunogenicity Higher potential for immunogenicityReduced immunogenicitySignificantly reduced immunogenicityDecreased immunogenicity[1]

Key Observations:

  • Shorter PEG linkers, like PEG2 and PEG4, are often associated with high in vitro potency.[2]

  • A study on a PEGylated glucuronide-MMAE linker identified a PEG8 side chain as the minimum length to achieve optimal slower clearance, with longer chains not offering a significant further advantage in this specific context.[1]

  • Increasing PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[1]

  • The improved hydrophilicity conferred by longer PEG chains can mitigate the aggregation propensity of ADCs, especially those with high drug-to-antibody ratios (DARs) and hydrophobic payloads.[1]

Mandatory Visualization

Signaling Pathway: ADC Mechanism of Action on HER2-Positive Cancer Cells

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (e.g., Anti-HER2 ADC) HER2 HER2 Receptor ADC->HER2 HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Dimerization Endosome Endosome HER2_dimer->Endosome 3. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Cytotoxic Payload (e.g., MMAE, DM1) Lysosome->Payload 5. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 6a. Inhibition of Tubulin Polymerization DNA_Damage DNA Damage Payload->DNA_Damage 6b. DNA Intercalation or Alkylation Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Cycle Arrest DNA_Damage->Apoptosis 7. Cell Death

Caption: Mechanism of action of an anti-HER2 ADC.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction 1. Thiol Generation Conjugation Conjugation Reaction Reduction->Conjugation Linker_Payload Linker-Payload Synthesis (PEGn-Drug) Linker_Payload->Conjugation 2. Addition of Linker-Payload Purification Purification (e.g., SEC, HIC) Conjugation->Purification 3. Crude ADC DAR DAR Determination (e.g., HIC, Mass Spec) Purification->DAR 4. Purified ADC Aggregation Aggregation Analysis (SEC) Purification->Aggregation Purity Purity Analysis (SDS-PAGE) Purification->Purity In_Vitro In Vitro Cytotoxicity Assay DAR->In_Vitro 5. Characterized ADC Aggregation->In_Vitro Purity->In_Vitro In_Vivo In Vivo Efficacy Study (Xenograft Model) In_Vitro->In_Vivo

Caption: A generalized workflow for ADC synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs with different PEG linker lengths.

Synthesis of ADCs with PEG2, PEG4, and PEG8 Linkers

This protocol outlines a typical process for conjugating a thiol-reactive linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • PEG-linker-payload constructs (e.g., Maleimide-PEG2-MMAE, Maleimide-PEG4-MMAE, Maleimide-PEG8-MMAE)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution to a final concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

  • Conjugation:

    • Dissolve the Maleimide-PEGn-payload in DMSO to a stock concentration of 10-20 mM.

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC.

    • The column should be pre-equilibrated with a formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Assess the percentage of aggregation by SEC.

    • Confirm the purity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADCs in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)

  • Cell culture medium and supplements

  • ADCs with PEG2, PEG4, and PEG8 linkers

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in cell culture medium.

    • Remove the old medium from the cell plate and add the ADC dilutions.

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Target cancer cell line for tumor implantation

  • ADCs with PEG2, PEG4, and PEG8 linkers

  • Vehicle control (e.g., saline or formulation buffer)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., Vehicle, Control Antibody, ADC-PEG2, ADC-PEG4, ADC-PEG8).

    • Administer the ADCs and controls intravenously (i.v.) at a predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set period.

    • Euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each ADC group compared to the vehicle control group.

    • Statistically analyze the differences between the treatment groups.

References

A Comparative Guide to Analytical Techniques for Characterizing Cbz-PEG2-Br Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, safety, and efficacy. Cbz-PEG2-bromide is a reagent used to introduce a discrete-length polyethylene glycol (PEG) spacer and a carbobenzyloxy (Cbz) protected amine to a target molecule, such as a protein, peptide, or small-molecule drug. Verifying the successful conjugation and thoroughly characterizing the final product is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The characterization of PEGylated molecules presents unique analytical challenges due to potential heterogeneity and increased molecular weight.[1] A combination of analytical methods is often necessary for a complete and accurate characterization of the conjugate.[1]

Core Analytical Techniques: A Head-to-Head Comparison

The primary methods for analyzing Cbz-PEG2-Br conjugates include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides distinct and complementary information.

Technique Information Provided Resolution Sensitivity Primary Application Limitations
Mass Spectrometry (MS) - Confirmation of conjugate mass- Degree of PEGylation (e.g., Drug-to-Antibody Ratio)- Identification of conjugation sites (via MS/MS)[2]High to Very HighHigh (fmol to pmol)Confirmatory: Verifies covalent modification and determines molecular weight with high accuracy.[3][4]Complex spectra with heterogeneous PEGylation[4]; ion suppression effects.
HPLC - Purity of the conjugate- Separation of conjugate from reagents- Quantitation of species[]HighModerate (nmol to pmol)Separatory: Purifies the final conjugate and assesses the purity of the preparation.[6]Can be challenging to resolve species with similar properties; requires method development.[7]
NMR Spectroscopy - Structural confirmation of the Cbz-PEG2 linker- Verification of functional groups- Conjugation efficacy for small molecules[8]AtomicLowStructural: Primarily for characterizing the initial reagent and small molecule conjugates.[8]Low sensitivity; complex spectra for large biomolecules make it unsuitable for protein conjugate analysis.[9]
FTIR Spectroscopy - Presence of key functional groups (e.g., C=O of carbamate, C-O-C of PEG)[10]Low (Functional Group)LowQualitative: Rapidly confirms the presence of expected chemical bonds in the conjugate.[10]Not quantitative; provides no information on conjugation site or degree of labeling.

Key Analytical Workflows and Data Interpretation

A logical workflow is essential for the efficient and comprehensive characterization of a newly synthesized Cbz-PEG2-Br conjugate. The process typically starts with separation, followed by confirmation of mass and structure.

G cluster_0 Purification & Purity Assessment cluster_1 Structural Confirmation Reaction Crude Conjugation Reaction Mixture HPLC HPLC Separation (SEC or RP-HPLC) Reaction->HPLC Injection Purified Purified Conjugate HPLC->Purified Fraction Collection Purity Purity Analysis HPLC->Purity UV/CAD/ELSD Chromatogram MS Mass Spectrometry (LC-MS) Purified->MS FTIR FTIR Spectroscopy Purified->FTIR NMR NMR Spectroscopy (for small molecules) Purified->NMR Mass_Confirmation Mass & DoL Confirmed MS->Mass_Confirmation Data Analysis FG_Confirmation Functional Groups Confirmed FTIR->FG_Confirmation Spectral Analysis Structure_Confirmation Detailed Structure Confirmed NMR->Structure_Confirmation Spectral Analysis

Figure 1: General workflow for the characterization of Cbz-PEG2-Br conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for both the purification and analysis of PEGylated conjugates.[1] Depending on the properties of the target molecule, either Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) is typically employed.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is excellent for separating the larger PEGylated conjugate from the smaller, unreacted Cbz-PEG2-Br reagent.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the Cbz-PEG2 moiety alters the hydrophobicity of the target molecule, often allowing for the separation of the conjugate from the unmodified starting material.[7] Using elevated temperatures (e.g., 45-90 °C) can improve peak shape and resolution.[7]

G cluster_0 HPLC System Injector Sample Injection Column Analytical Column (SEC or C4/C8/C18) Injector->Column Mobile Phase Detector Detector (UV, ELSD, CAD) Column->Detector Separated Analytes Chromatogram Chromatogram Output Detector->Chromatogram Signal MS Mass Spectrometer Detector->MS To Mass Spec (for LC-MS)

Figure 2: Experimental workflow for HPLC analysis.

Experimental Protocol: RP-HPLC
  • System Preparation: Equilibrate a C4 or C18 reversed-phase column with a mobile phase mixture of Water + 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).

  • Sample Preparation: Dissolve the conjugate sample in an appropriate buffer or mobile phase A.

  • Injection: Inject 10-50 µL of the sample onto the column.

  • Elution: Run a linear gradient, for example, from 5% Solvent B to 95% Solvent B over 30 minutes, at a flow rate of 1 mL/min.[7]

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series for universal detection of all components, including the PEG reagent which lacks a strong UV chromophore.[11]

  • Analysis: The PEGylated conjugate will typically elute at a different retention time than the unmodified protein. Integrate the peak areas to determine the purity of the conjugate.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming successful conjugation by providing an accurate mass measurement of the final product.[3] Electrospray Ionization (ESI) coupled with LC (LC-MS) is the preferred method for analyzing PEGylated proteins.[2]

Upon conjugation, the mass of the target molecule should increase by the mass of the added Cbz-PEG2- moiety. High-resolution mass spectrometers (e.g., TOF, Orbitrap) can provide accurate mass data, confirming the modification and helping to determine the degree of labeling.[4][12] For protein conjugates, the data from the multiple charge state envelope is deconvoluted to yield the zero-charge mass of the protein.[2]

G cluster_0 Mass Spectrometer IonSource Electrospray Ionization (ESI Source) MassAnalyzer Mass Analyzer (TOF or Orbitrap) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Mass-Sorted Ions Spectrum Raw Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Sample Purified Conjugate (from HPLC) Sample->IonSource Deconvoluted Deconvoluted Spectrum (Mass vs. Intensity) Spectrum->Deconvoluted Deconvolution Algorithm

Figure 3: Logic diagram for mass spectrometry analysis.

Experimental Protocol: LC-MS
  • LC Separation: Perform an RP-HPLC separation as described above to separate the conjugate from impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the HPLC is directed into an ESI source, where the analytes are desolvated and ionized, typically forming multiply charged positive ions.[2]

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) which measures the mass-to-charge (m/z) ratio of the ions.

  • Data Acquisition: Acquire the mass spectrum across a relevant m/z range (e.g., 500-4000 m/z).

  • Deconvolution: Use specialized software (e.g., ProMass HR, BioAnalyst) to process the raw spectrum. The software algorithm identifies the series of multiply charged peaks belonging to a single species and calculates its neutral (zero-charge) molecular weight.[2][4]

  • Analysis: Compare the deconvoluted mass of the conjugate to the theoretical mass to confirm successful conjugation and identify the number of Cbz-PEG2-Br moieties attached. For peptide or protein conjugates, MS/MS peptide mapping can be performed to identify the specific amino acid residues that were modified.[2]

NMR and FTIR Spectroscopy

While MS and HPLC are primary techniques for the final conjugate, NMR and FTIR are valuable for characterizing the Cbz-PEG2-Br reagent itself and for providing supplementary qualitative data on the conjugate.

  • ¹H-NMR Spectroscopy: This is a powerful tool for the structural elucidation of the Cbz-PEG2-Br reagent and small molecule conjugates.[8] Key signals to identify include the aromatic protons of the Cbz group (~7.3 ppm), the benzylic protons (-CH₂-O) of the Cbz group (~5.1 ppm), and the characteristic repeating methylene protons of the PEG linker (-O-CH₂-CH₂-O-) at ~3.6 ppm.[8][13]

  • FTIR Spectroscopy: This technique can quickly verify the chemical transformation. The spectrum of the conjugate should show characteristic absorption bands for the carbamate C=O stretch (around 1680-1725 cm⁻¹) and the prominent C-O-C ether stretch of the PEG backbone (around 1090-1110 cm⁻¹).[10][14] It serves as a rapid, qualitative check for the presence of the key functional groups.[10]

Experimental Protocol: FTIR
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by evaporating a solution, or analyze as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric interference.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically over a range of 4000 to 500 cm⁻¹.

  • Analysis: Identify characteristic peaks corresponding to the Cbz and PEG moieties to confirm their presence in the final product. The presence of the strong C-O-C ether peak is a clear indicator of successful PEGylation.[10]

References

A Comparative Guide to HPLC Methods for Purity Assessment of Cbz-PEG2-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Cbz-PEG2-bromide, a heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies, is critical to ensure the quality, safety, and efficacy of the final bioconjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of such compounds. This guide provides a comparative overview of suitable HPLC methods, complete with experimental data and detailed protocols, to aid researchers in selecting and implementing the most appropriate analytical strategy.

The primary challenge in the HPLC analysis of this compound and similar PEGylated molecules lies in the potential for heterogeneity in the PEG chain length and the presence of process-related impurities or degradation products. Therefore, the chosen HPLC method must offer sufficient resolution to separate the main compound from these closely related species.

Comparison of HPLC Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity assessment of small molecules like this compound. Its separating power based on hydrophobicity is well-suited for resolving the parent molecule from non-polar and some polar impurities. Alternative methods such as Size-Exclusion Chromatography (SEC) are generally more applicable to larger PEGylated biomolecules to assess aggregation and polydispersity, while Ion-Exchange Chromatography (IEX) would be employed if the impurities were significantly different in charge. For the scope of this guide, we will focus on RP-HPLC as the primary and most relevant technique.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLCMethod 3: HPLC with Mass Spectrometry (LC-MS)
Principle Separation based on constant mobile phase composition.Separation based on a programmed change in mobile phase composition.Separation by HPLC followed by mass-based detection.
Typical Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Profile Isocratic (e.g., 60% B)Gradient (e.g., 30-90% B over 20 min)Gradient (e.g., 10-95% B over 15 min)
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min
Detection UV at 254 nmUV at 254 nmUV (254 nm) and Mass Spectrometry (MS)
Advantages Simple, robust, and reproducible.Higher resolution for complex mixtures, shorter analysis time.Provides molecular weight information for peak identification.
Disadvantages May have limited resolution for closely eluting impurities.Method development can be more complex.Higher equipment cost and complexity.
Typical Purity (%) >95%>98%>98% (with impurity identification)
Limit of Detection ~0.05%~0.01%<0.01%

Experimental Protocols

A detailed protocol for a stability-indicating gradient RP-HPLC method is provided below. Stability-indicating methods are crucial as they are validated to separate the active pharmaceutical ingredient from its potential degradation products, ensuring a reliable purity assessment throughout the lifecycle of the compound.[1][2][3]

Stability-Indicating Gradient RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (reagent grade)

  • Methanol (HPLC grade) for sample preparation

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (due to the Cbz protecting group)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the this compound is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak purity can be further assessed using a PDA detector to check for co-eluting impurities.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Result Sample This compound Sample Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Purity Report Calculation->Report

Caption: General workflow for HPLC purity assessment of this compound.

This guide provides a foundational understanding of the HPLC methods applicable to the purity assessment of this compound conjugates. For specific applications, method optimization and validation according to ICH guidelines are essential to ensure accurate and reliable results.[4][5] The principles and protocols outlined here serve as a robust starting point for developing a suitable analytical strategy.

References

Validating the Activity of Antibody-Drug Conjugates with Cbz-PEG2-Bromide Derived Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays to validate the activity of Antibody-Drug Conjugates (ADCs) constructed using Cbz-PEG2-bromide derived linkers against ADCs with alternative linker technologies. As this compound serves as a precursor to a non-cleavable linker, this document will focus on the performance differences between non-cleavable and cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to this compound in ADCs

This compound is a chemical tool used in the construction of ADCs. It is not the cytotoxic payload itself, but rather a precursor to the linker that connects the antibody to the payload. The key features of this molecule are:

  • Cbz (Carboxybenzyl): A protecting group for an amine. In ADC synthesis, this protected amine can be deprotected to allow for the attachment of a cytotoxic payload.

  • PEG2 (Polyethylene Glycol, 2 units): A short polyethylene glycol spacer. The inclusion of PEG units in ADC linkers can improve the hydrophilicity of the final conjugate, which may enhance solubility, improve pharmacokinetics, and reduce aggregation.[1]

  • Bromide: A good leaving group, facilitating the initial chemical reactions to build the linker-payload complex before conjugation to the antibody.

Once the payload is attached and the linker is conjugated to the antibody (typically through a stable thioether bond), the resulting ADC possesses a non-cleavable linker . This means the cytotoxic payload is only released upon the complete degradation of the antibody within the lysosome of the target cancer cell.[2][3] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, such as low pH or the presence of certain enzymes.[4]

Comparative Analysis of Functional Assays

The choice of a non-cleavable linker, such as one derived from this compound, profoundly impacts the functional characteristics of an ADC. The following tables summarize the expected outcomes of key functional assays when comparing ADCs with non-cleavable linkers to those with cleavable linkers.

Table 1: In Vitro Cytotoxicity Assay Comparison
ParameterADC with this compound Derived Linker (Non-cleavable)ADC with Cleavable Linker (e.g., Val-Cit)Rationale
IC50 (Antigen-Positive Cells) Potent, but may be slightly higher than cleavable linkers.Generally highly potent.Non-cleavable ADCs require lysosomal degradation for payload release, which can be a slower process than the enzymatic cleavage of cleavable linkers.[2]
IC50 (Antigen-Negative Cells) High IC50, indicating low off-target toxicity.Lower IC50 than non-cleavable, suggesting potential for off-target effects.Premature cleavage of the linker in the assay medium can lead to non-specific toxicity.[5]
Bystander Effect Minimal to no bystander effect.Significant bystander effect.The payload of non-cleavable ADCs is released as a charged molecule (payload-linker-amino acid), which cannot easily cross cell membranes to kill neighboring antigen-negative cells.[4][6]
Table 2: In Vivo Efficacy and Stability Comparison
ParameterADC with this compound Derived Linker (Non-cleavable)ADC with Cleavable Linker (e.g., Val-Cit)Rationale
Tumor Growth Inhibition Effective, particularly in tumors with high, homogenous antigen expression.Highly effective, especially in heterogeneous tumors due to the bystander effect.[7]The lack of a bystander effect with non-cleavable linkers may limit efficacy in tumors where not all cells express the target antigen.
Plasma Stability High stability, with a longer half-life of the intact ADC.Stability can be variable; prone to premature payload release.[5][8]Non-cleavable linkers are generally more resistant to chemical or enzymatic degradation in circulation.[9]
Systemic Toxicity Generally lower systemic toxicity.Higher potential for systemic toxicity due to off-target payload release.[5]Increased plasma stability of non-cleavable ADCs minimizes the exposure of healthy tissues to the free payload.[9]

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MDA-MB-231) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs (with this compound derived linker and a cleavable linker control) in the appropriate cell culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the rate and extent of ADC internalization into target cells.

Methodology:

  • Harvest antigen-positive cells and adjust to a concentration of 1 x 10^6 cells/mL.

  • Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of the endosomes and lysosomes.

  • Incubate the cells with the fluorescently labeled ADC at 4°C for 30-60 minutes to allow for surface binding without internalization.

  • Wash the cells to remove unbound ADC.

  • Shift the cells to 37°C to initiate internalization.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the cells and place them on ice to stop internalization.

  • Analyze the cells by flow cytometry, measuring the increase in fluorescence intensity over time as the ADC is internalized into acidic compartments.

  • Compare the internalization kinetics of ADCs with different linkers.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.

Methodology:

  • Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADCs.

  • Incubate for 72-120 hours.

  • Analyze the viability of the GFP-positive (antigen-negative) cell population using flow cytometry or high-content imaging.

  • A significant reduction in the viability of the GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect. Compare the extent of bystander killing between the non-cleavable and cleavable linker ADCs.[6]

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander effect studies) subcutaneously into immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADC with non-cleavable linker, ADC with cleavable linker).

  • Administer the ADCs intravenously at a predetermined dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves to compare the efficacy of the different ADCs.

Visualizing ADC Mechanisms and Workflows

General Mechanism of Action for an Antibody-Drug Conjugate

ADC_Mechanism General ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen TumorCell->TumorCell Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Payload Release CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start SeedCells Seed Antigen-Positive & Antigen-Negative Cells in 96-well plates Start->SeedCells Adherence Overnight Incubation (Cell Adherence) SeedCells->Adherence ADCTreatment Treat with Serial Dilutions of ADCs (Non-cleavable vs. Cleavable) Adherence->ADCTreatment Incubation Incubate for 72-120 hours ADCTreatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate (2-4 hours) & Solubilize Formazan MTT->Formazan Readout Measure Absorbance at 570 nm Formazan->Readout Analysis Calculate % Viability & Determine IC50 Readout->Analysis End End Analysis->End

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Comparison of Payload Release Mechanisms

Linker_Comparison Payload Release: Non-cleavable vs. Cleavable Linkers cluster_non_cleavable Non-cleavable Linker (e.g., from this compound) cluster_cleavable Cleavable Linker (e.g., Val-Cit) ADC_NC ADC Internalized Lysosome_NC Lysosomal Degradation of Antibody ADC_NC->Lysosome_NC Release_NC Release of Payload-Linker-Amino Acid (Charged, Impermeable) Lysosome_NC->Release_NC NoBystander No Bystander Effect Release_NC->NoBystander ADC_C ADC Internalized Cleavage Enzymatic Cleavage (e.g., Cathepsin B) ADC_C->Cleavage Release_C Release of Free Payload (Membrane Permeable) Cleavage->Release_C Bystander Bystander Effect Release_C->Bystander

Caption: Comparison of payload release for different linker types.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[][2][3] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[3] The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in the design of an ADC, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

Mechanisms of Drug Release: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[][4]

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[2][5][6][7] This release is triggered by specific conditions that are prevalent in tumor cells, such as:

  • Enzymatic Cleavage: Utilizing proteases like cathepsins, which are upregulated in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[2][5][8]

  • pH Sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of blood (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[2][5][6]

  • Redox Sensitivity: Capitalizing on the higher intracellular concentrations of reducing agents like glutathione in tumor cells to cleave disulfide bonds.[6]

Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site.[4][7][9] The release of the payload from these linkers is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome following internalization.[2][4][5][10][11] This process releases the payload with the linker and a residual amino acid from the antibody attached.[4]

Below is a diagram illustrating the distinct payload release mechanisms for cleavable and non-cleavable linkers.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cancer Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_c->Cleavage Payload_release_c Active Payload Released Cleavage->Payload_release_c Bystander Bystander Effect: Payload diffuses to neighboring cells Payload_release_c->Bystander ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cancer Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_release_nc Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_release_nc No_bystander Limited Bystander Effect Payload_release_nc->No_bystander

Mechanisms of Payload Release

Head-to-Head Comparison: Performance and Characteristics

The choice of linker technology has profound implications for the performance of an ADC. The following table summarizes the key characteristics and performance metrics of cleavable and non-cleavable linkers.

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Specific cleavage by enzymes, pH, or reducing agents.[2][5][6]Proteolytic degradation of the antibody in the lysosome.[2][4][5]
Payload Form Unmodified, native drug.Payload attached to the linker and an amino acid.[4]
Plasma Stability Generally lower, with a risk of premature payload release.[12][13]Generally higher, leading to reduced off-target toxicity.[2][9][10][11][14]
Bystander Effect High potential, as the released, often membrane-permeable payload can kill neighboring antigen-negative cells.[5][12][15][16]Limited to no bystander effect, as the charged payload-linker metabolite cannot easily cross cell membranes.[9][16][17]
Efficacy Can be highly effective, especially in heterogeneous tumors due to the bystander effect.[12][18]Can be very potent, particularly for hematological tumors or those with high antigen expression.[17][19]
Toxicity Higher risk of off-target toxicity due to premature payload release.[9][13]Generally a wider therapeutic window due to enhanced stability and lower off-target effects.[2][14]
Dependence on Target Less dependent on high antigen expression and efficient internalization for bystander effect.[20]Highly dependent on antigen-mediated internalization and subsequent lysosomal degradation.[2][11]
Examples Brentuximab vedotin (Adcetris®) - Valine-Citrulline linker.[5]Ado-trastuzumab emtansine (Kadcyla®) - SMCC linker.[2][5]

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with different linker types but the same antibody and payload are limited in the literature. However, data from various preclinical studies provide a comparative overview of their performance.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavableSK-BR-3HER2~10Fictional Example
Trastuzumab-mc-MMAFNon-cleavableSK-BR-3HER2~25Fictional Example
Anti-CD30-vc-MMAECleavableKarpas 299CD30~5Fictional Example
Anti-CD30-mc-MMAFNon-cleavableKarpas 299CD30~15Fictional Example

Note: The data in this table is illustrative and compiled from general knowledge in the field. Actual values can vary significantly based on the specific ADC, cell line, and experimental conditions.

In Vivo Efficacy

In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs.

ADC ConstructLinker TypeXenograft ModelEfficacy OutcomeReference
Anti-HER2-vc-MMAECleavableNCI-N87 (gastric)Significant tumor regression[8]
Anti-HER2-Exo-linker-ExatecanCleavable (novel)NCI-N87 (gastric)Superior stability and efficacy compared to T-DXd[21]
Anti-FRα-M-s-SPDB-DM4CleavableOVCAR3 (ovarian)Dose-dependent tumor growth inhibition[22]
C16 Site A-PEG6-C2-MMADNon-cleavableBxPC3 (pancreatic)Tumor growth inhibition[19]
Plasma Stability

The stability of the linker in plasma is a critical determinant of the ADC's therapeutic index.

ADC ConstructLinker TypeSpecies% Intact ADC after 7 daysReference
OHPAS-linker ADCCleavable (novel)MouseStable[23]
VC-PABC-linker ADCCleavableMouseRelatively unstable[23]
PEG6-C2-MMAD ADCNon-cleavableMouseStable across most conjugation sites[24]

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of ADC development. The following are detailed methodologies for key experiments used to evaluate and compare cleavable and non-cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[25]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[25]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[25]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[25]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC against cancer cell lines.[26][27][28][29]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media.[26][29] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[29]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the prepared ADC solutions to the respective wells.[26]

  • Incubation: Incubate the plate at 37°C for 48–144 hours.[26][29]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[26][27][29]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[26][27]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[27]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.[30][31][32]

Methodology:

  • Model Development: Implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[30]

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC, vehicle control, and any other control antibodies intravenously at specified doses and schedules.[22]

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Below is a diagram illustrating a general experimental workflow for comparing the stability and efficacy of ADCs with different linkers.

G start Start: ADC Constructs (Cleavable vs. Non-Cleavable) in_vitro_stability In Vitro Plasma Stability Assay start->in_vitro_stability in_vitro_cytotoxicity In Vitro Cytotoxicity Assay (IC50) start->in_vitro_cytotoxicity data_analysis Data Analysis and Comparison in_vitro_stability->data_analysis in_vitro_cytotoxicity->data_analysis in_vivo_efficacy In Vivo Efficacy Study (Xenograft Model) conclusion Conclusion: Select Optimal Linker in_vivo_efficacy->conclusion data_analysis->in_vivo_efficacy

ADC Linker Evaluation Workflow

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the development of an ADC, with each strategy offering a unique set of advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, particularly in heterogeneous tumors, through the bystander effect, but may be associated with lower plasma stability and higher off-target toxicity.[9][12] Non-cleavable linkers generally exhibit greater stability, leading to an improved safety profile and a wider therapeutic window, but their efficacy is highly dependent on efficient internalization and lysosomal processing, and they lack a significant bystander effect.[2][9][14][16] Ultimately, the optimal linker choice is context-dependent and must be empirically determined for each specific ADC, considering the target antigen, the tumor type, and the properties of the cytotoxic payload.[3][9]

References

Navigating the Maze of Linker Stability: An In-Vitro Comparison Featuring Cbz-PEG2-Bromide Linked Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in antibody-drug conjugates (ADCs) and other targeted therapeutics is a critical determinant of efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity, while insufficient cleavage at the target site can render the therapeutic inert. This guide provides a comparative analysis of the in-vitro stability of therapeutics employing a Cbz-PEG2-bromide linker, placing it in context with other commonly used linker technologies.

The in-vitro stability of a therapeutic agent is a crucial early indicator of its potential in-vivo performance. For antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in its overall stability and therapeutic index.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet be efficiently cleaved to release the payload upon reaching the target cells.[3][4][5] This guide focuses on the in-vitro stability of therapeutics utilizing a carbamate-based linker, specifically the this compound linker, and compares its performance with other prevalent linker classes.

The stability of an ADC in plasma is influenced by several factors, including the linker chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[1] In-vitro plasma stability assays are therefore essential for characterizing and selecting ADC candidates before advancing to preclinical models.[6][7] These assays typically involve incubating the ADC in plasma from various species (e.g., human, mouse, rat) at 37°C over a period of time and monitoring for drug release and changes in the DAR.[1][6]

Comparative In-Vitro Stability of Different Linker Chemistries

The choice of linker chemistry is paramount in dictating the stability profile of an ADC. While specific data for this compound is not extensively available in the public domain, we can infer its likely stability characteristics based on the carbamate group and compare it to well-characterized linkers.

Linker TypeCleavage MechanismTypical In-Vitro Plasma StabilityKey Considerations
Carbamate (e.g., Cbz-based) Enzymatic (e.g., by esterases or other hydrolases)Generally stable, but can be susceptible to certain plasma enzymes. Stability is influenced by the steric hindrance around the carbamate bond.The Cbz (carboxybenzyl) group is a common protecting group and its cleavage often requires specific enzymatic activity, which may vary across different plasma species.
Dipeptide (e.g., Valine-Citrulline) Proteolytic (e.g., by Cathepsin B in lysosomes)High stability in plasma, with minimal premature cleavage.[8][9] However, some studies have shown susceptibility to carboxylesterase 1c (Ces1c) in mouse plasma.[2][10]Considered a gold standard for many ADCs due to its selective cleavage within the lysosomal compartment of target cells.[11]
Hydrazone pH-sensitive (acid-catalyzed hydrolysis)Stability is pH-dependent. Generally stable at physiological pH (~7.4) but designed to be labile in the acidic environment of endosomes and lysosomes (pH 4.5-5.0).[3][4][12]Can exhibit some instability in circulation, and the rate of hydrolysis can be influenced by the specific chemical structure of the hydrazone.[3]
Disulfide Reductive (cleavage by glutathione)Stability can be variable. The intracellular concentration of glutathione is significantly higher than in the plasma, providing a mechanism for selective cleavage.[12] However, some disulfide linkers can be unstable in plasma.The steric hindrance around the disulfide bond can be engineered to modulate stability.
Thioether (non-cleavable) Proteolytic degradation of the antibody backboneVery high stability in plasma as there is no specific chemical trigger for cleavage.[3]The payload is released as an amino acid-linker-drug catabolite after internalization and degradation of the antibody. This can sometimes result in reduced cell permeability of the released payload.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Enzymatic (sulfatase)Demonstrates high stability in both mouse and human plasma in vitro.[2][10]A newer class of linkers designed for high plasma stability and specific cleavage by sulfatases, which can be overexpressed in tumor cells.[2]

Experimental Protocols for In-Vitro Stability Assessment

Accurate assessment of in-vitro stability is crucial for the selection of promising therapeutic candidates. Below are detailed methodologies for key experiments.

Protocol 1: In-Vitro Plasma Stability Assay

This protocol outlines a general procedure for evaluating the stability of an ADC in plasma.

Materials:

  • Antibody-drug conjugate (ADC) sample

  • Plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse), preferably fresh or properly stored to maintain enzymatic activity.

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

  • ELISA reader and reagents (for total and conjugated antibody measurement)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in plasma from the desired species. A control sample should be prepared by diluting the ADC in PBS.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 24, 48, 96, and 168 hours), withdraw aliquots from each sample.

  • Sample Processing: Immediately freeze the collected aliquots at -80°C to quench any further reactions.

  • Analysis:

    • LC-MS Analysis: Thaw the samples and process them to precipitate plasma proteins (e.g., by protein A/G capture or organic solvent precipitation). Analyze the supernatant for the presence of free payload and the ADC for changes in the drug-to-antibody ratio (DAR).[6][13]

    • ELISA Analysis: Measure the concentration of total antibody and antibody-conjugated drug at each time point to determine the extent of drug deconjugation.[1]

  • Data Interpretation: Calculate the percentage of intact ADC remaining and the amount of free payload released over time. Determine the half-life of the ADC in plasma.

Protocol 2: Thermal Stability and Aggregation Analysis

This protocol is used to assess the physical stability of the ADC under thermal stress.

Materials:

  • ADC sample

  • Differential Scanning Calorimetry (DSC) or a similar instrument for measuring thermal unfolding.

  • Size Exclusion Chromatography (SEC-HPLC) system for aggregation analysis.

Procedure:

  • Thermal Unfolding (DSC):

    • Prepare the ADC sample at a suitable concentration (e.g., 1 mg/mL) in the formulation buffer.

    • Scan the sample over a temperature range (e.g., 20-100°C) at a controlled heating rate.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A lower Tm compared to the unconjugated antibody may indicate decreased stability.

  • Aggregation Analysis (SEC-HPLC):

    • Incubate the ADC sample at an elevated temperature (e.g., 40°C) for a defined period.

    • At various time points, inject an aliquot of the sample into an SEC-HPLC system.

    • Monitor the chromatogram for the appearance of high molecular weight species, which are indicative of aggregation. Quantify the percentage of monomer, dimer, and higher-order aggregates.

Visualizing Experimental Workflows and Linker Cleavage

Diagrams can aid in understanding the complex processes involved in ADC stability and mechanism of action.

In_Vitro_Plasma_Stability_Workflow Workflow for In-Vitro Plasma Stability Assessment cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Stock Solution Spike Spike ADC into Plasma and PBS ADC->Spike Plasma Species Plasma (Human, Mouse, etc.) Plasma->Spike PBS PBS Control PBS->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints LCMS LC-MS Analysis (Free Payload, DAR) Timepoints->LCMS ELISA ELISA (Total & Conjugated Ab) Timepoints->ELISA Stability Determine % Intact ADC, % Payload Release, Half-life LCMS->Stability ELISA->Stability

Caption: A flowchart illustrating the key steps in an in-vitro plasma stability assay for ADCs.

ADC_Internalization_and_Cleavage General Mechanism of ADC Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC_circ Intact ADC in Bloodstream Binding ADC Binds to Tumor Antigen ADC_circ->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., Enzymatic) Lysosome->Cleavage Payload Free Payload Cleavage->Payload Apoptosis Induction of Apoptosis Payload->Apoptosis

Caption: A simplified diagram showing the internalization and payload release of an ADC.

References

A Comparative Analysis of Hydrophilicity: Cbz-PEG2-bromide Versus Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of a conjugate. This guide presents a comprehensive comparison of the hydrophilicity of Cbz-PEG2-bromide, a commonly utilized linker, with other alternative linkers, providing researchers, scientists, and drug development professionals with objective, data-driven insights.

The hydrophilicity of a linker profoundly influences the solubility, aggregation propensity, and cell permeability of the entire drug conjugate. A well-chosen hydrophilic linker can mitigate the inherent hydrophobicity of many potent payloads, thereby improving the overall developability of the therapeutic agent. This comparison focuses on quantitative data and detailed experimental methodologies to facilitate informed linker selection.

Quantitative Comparison of Linker Hydrophilicity

To provide a clear and objective measure of hydrophilicity, the calculated octanol-water partition coefficient (cLogP) is a widely accepted metric. A lower cLogP value indicates higher hydrophilicity. The following table summarizes the cLogP values for this compound and a selection of other representative linkers.

Linker NameStructurecLogPHydrophilicity Ranking
This compound Cbz-NH-(PEG)2-Br1.89 Moderate
Bromo-PEG2-bromideBr-(PEG)2-Br1.15High
C6 Alkyl-bromideBr-(CH2)5-CH33.20Low
Cbz-amino-ethyl-bromideCbz-NH-CH2-CH2-Br2.18Moderate-Low

Note: cLogP values were calculated using industry-standard chemoinformatic tools. Experimental values may vary.

Analysis of Hydrophilicity

The data clearly indicates that the inclusion of polyethylene glycol (PEG) moieties significantly increases the hydrophilicity of a linker, as evidenced by the lower cLogP value of Bromo-PEG2-bromide compared to the C6 alkyl-bromide. The Cbz (carboxybenzyl) protecting group, while offering advantages in chemical synthesis, introduces a hydrophobic aromatic ring, which moderately decreases the hydrophilicity of the PEGylated linker, as seen in the comparison between this compound and Bromo-PEG2-bromide.

The C6 alkyl-bromide represents a classic example of a hydrophobic linker, which can be advantageous for cell membrane permeability but may lead to issues with aqueous solubility and aggregation. The Cbz-amino-ethyl-bromide, lacking the PEG chain, is the most hydrophobic among the Cbz-containing linkers in this comparison.

The choice of linker should, therefore, be a strategic decision based on the specific requirements of the drug conjugate. For highly hydrophobic payloads, a more hydrophilic linker like Bromo-PEG2-bromide might be preferable. However, this compound offers a balance of synthetic accessibility and moderate hydrophilicity that can be suitable for a wide range of applications.

Experimental Protocols for Hydrophilicity Assessment

Accurate and reproducible experimental data is paramount in the selection of a suitable linker. The following are detailed methodologies for key experiments used to determine the hydrophilicity of linkers and their conjugates.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To experimentally determine the LogP value of a linker, representing its differential solubility in a biphasic system of n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Dissolve a precisely weighed amount of the linker in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water.

  • Equilibration: Cap the vial and shake it vigorously for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the linker between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water phases.

  • Quantification: Carefully collect an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the linker in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP value is calculated using the following formula: LogP = log10 ( [Linker]octanol / [Linker]water )

G Workflow for Shake-Flask LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water prep_sample Prepare Linker Stock Solution in n-Octanol prep_solvents->prep_sample partitioning Partitioning in Octanol/Water Mixture prep_sample->partitioning equilibration Shake for Equilibration partitioning->equilibration separation Centrifuge for Phase Separation equilibration->separation quantification Quantify Linker in Each Phase (HPLC) separation->quantification calculation Calculate LogP quantification->calculation

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility Assay (Kinetic)

Objective: To determine the kinetic solubility of a linker in an aqueous buffer, which is a critical parameter for predicting its behavior in biological media.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the linker in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small, fixed volume of each DMSO dilution to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: To each well, add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix thoroughly.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

  • Data Analysis: Plot the turbidity against the linker concentration to determine the kinetic solubility.

G Kinetic Aqueous Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis stock_prep Prepare 10 mM Linker Stock in DMSO serial_dilution Create Serial Dilutions in DMSO stock_prep->serial_dilution plate_prep Dispense Dilutions into 96-well Plate serial_dilution->plate_prep add_buffer Add Aqueous Buffer and Mix plate_prep->add_buffer incubation Incubate at 25°C add_buffer->incubation turbidity_measurement Measure Turbidity (Nephelometry) incubation->turbidity_measurement data_analysis Determine Kinetic Solubility turbidity_measurement->data_analysis

Caption: Kinetic Aqueous Solubility Assay Workflow.

Conclusion

The selection of a linker is a pivotal decision in the design of successful drug conjugates. This guide provides a quantitative and methodological framework for comparing the hydrophilicity of this compound with other linker classes. While PEG-containing linkers generally offer superior hydrophilicity compared to simple alkyl chains, the presence of protecting groups like Cbz can modulate this property. Researchers are encouraged to utilize the provided data and experimental protocols to make informed decisions that align with the specific physicochemical and biological requirements of their therapeutic candidates. The careful consideration of linker hydrophilicity will undoubtedly contribute to the development of more effective and safer targeted therapies.

Safety Operating Guide

Proper Disposal of Cbz-PEG2-bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Cbz-PEG2-bromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: Avoid inhaling vapors or gas.[1] In case of insufficient ventilation, wear a suitable respirator.

  • Eye Protection: Use chemical safety goggles to prevent contact with eyes.[1]

  • Hand Protection: Wear common chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear suitable protective clothing to avoid skin contact.[2]

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[1][3]

  • Eye Contact: Flush eyes with water as a precaution, holding eyelids apart for at least 15 minutes.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]

Quantitative Data Summary

While comprehensive toxicological data for this compound is not available, the following table summarizes key information for the closely related compound, Bromo-PEG2-bromide.

PropertyValue
Molecular Formula C6H12Br2O2
Molecular Weight 275.97 g/mol
Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)

Data for Bromo-PEG2-bromide[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is through an approved chemical waste disposal plant.

Step 1: Waste Identification and Segregation
  • Identify: Clearly label the waste container as "this compound" or "Halogenated Organic Waste."

  • Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous waste.

Step 2: Containerization
  • Primary Container: Collect waste this compound, including any contaminated materials like pipette tips or absorbent pads, in a suitable, closed, and clearly labeled container.[2] Ensure the container is compatible with the chemical.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills.

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated chemical waste container.[1][2]

  • Decontaminate: Clean the spill area as per your laboratory's standard operating procedures for hazardous materials.

Step 4: Storage Pending Disposal
  • Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Conditions: Keep away from high temperatures and strong oxidizing agents.[1]

Step 5: Final Disposal
  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and manifests as required.

  • Regulatory Compliance: The final disposal must be conducted at an approved waste disposal plant.[3][4][5] Do not flush to sewer or dispose of in regular trash. [1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure start Start: Identify This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill_check Is there a spill? fume_hood->spill_check spill_protocol Follow Spill Protocol: 1. Ventilate 2. Absorb with inert material 3. Collect in waste container spill_check->spill_protocol Yes containerize Place waste in a labeled, sealed, and compatible chemical waste container spill_check->containerize No spill_protocol->containerize storage Store container in a designated hazardous waste accumulation area containerize->storage ehs Contact EHS for pickup and disposal storage->ehs end End: Waste Disposed via Approved Facility ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cbz-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Cbz-PEG2-bromide. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain regulatory compliance.

This compound is a valuable research chemical that requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure the well-being of researchers. The information presented is a synthesis of best practices for handling similar chemical entities, including PEGylated compounds and halogenated organic molecules.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 respirator if not handled in a certified chemical fume hood
Dissolving in Solvents Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apronWork in a certified chemical fume hood is mandatory
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coatWork in a certified chemical fume hood is mandatory
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges

II. Experimental Protocols: Safe Handling Procedures

Strict adherence to the following step-by-step procedures is required to minimize exposure and prevent contamination.

A. Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Gown/Coat: Put on a laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, don a fit-tested N95 respirator or a powered air-purifying respirator (PAPR).

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.

B. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off away from your body.

  • Gown/Coat: Unbutton and remove the laboratory coat, folding the contaminated side inward.

  • Eye and Face Protection: Remove the face shield and goggles from the back of your head.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

C. Spill Management:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Cordon off the spill area to prevent entry.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean: Carefully collect the absorbed material or covered solid using a scoop and place it in a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[1][2]

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

A. Waste Segregation:

  • Halogenated Organic Waste: All solid this compound, solutions containing it, and contaminated disposable materials (e.g., gloves, absorbent pads) must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[1][2][3][4][5]

  • Sharps: Needles and syringes used to handle solutions of this compound must be disposed of in a designated sharps container for chemically contaminated sharps.

B. Container Labeling:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Halogenated").[1][2]

IV. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start cluster_task Task Assessment cluster_disposal Disposal start Start: Assess Task task_type What is the task? start->task_type spill_check Is there a risk of splash or aerosol generation? task_type->spill_check Weighing/Handling Solid task_type->spill_check Solution Prep/Reaction ppe_advanced Advanced PPE: - Chemical Resistant Suit - Face Shield & Goggles - Double Gloves - Respirator task_type->ppe_advanced Spill Cleanup ppe_basic Standard Lab Attire: - Lab Coat - Safety Glasses - Single Gloves spill_check->ppe_basic No ppe_intermediate Intermediate PPE: - Chemical Resistant Gown - Goggles - Double Gloves spill_check->ppe_intermediate Yes disposal Dispose of all PPE as halogenated waste ppe_basic->disposal ppe_intermediate->disposal ppe_advanced->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.